D-Xylofuranose, 1,2,3,5-tetraacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylofuranose, a five-carbon sugar. This compound serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues. Its protected furanose structure makes it an important intermediate in medicinal chemistry and drug development, particularly in the creation of antiviral and anticancer agents. The acetate (B1210297) groups serve as protecting groups for the hydroxyl functions of the xylose sugar, allowing for selective reactions at other positions and facilitating its solubility in organic solvents commonly used in synthesis.
Chemical and Physical Properties
This compound is a well-characterized compound with defined chemical and physical properties. These are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 1,2,3,5-tetra-O-acetyl-D-xylofuranose[1] |
| Molecular Formula | C₁₃H₁₈O₉[1] |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 42927-46-8[1] |
| Physical Form | Liquid/Neat Oil[1] |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2) (10 mg/ml). |
| Storage Temperature | Inert atmosphere, room temperature[1] |
Synthesis and Applications
The primary application of this compound is as a key intermediate in the synthesis of nucleoside analogues. These synthetic nucleosides are often investigated for their potential as therapeutic agents.
Synthesis of this compound
While a detailed, step-by-step experimental protocol from the primary literature, specifically the seminal 1950 paper by Chang and Lythgoe, could not be accessed for this guide, the general synthetic approach involves the acetylation of D-xylose. A general procedure for the acetylation of a pentose (B10789219) sugar is as follows:
General Experimental Protocol: Acetylation of D-Xylose
-
Reaction Setup: D-xylose is suspended in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a base such as pyridine (B92270) or sodium acetate, which also acts as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature (e.g., cooled initially and then allowed to warm to room temperature), to allow for the complete acetylation of all hydroxyl groups.
-
Work-up: After the reaction is complete, the excess acetic anhydride is quenched, often by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The resulting oil or syrup is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.
Application in Nucleoside Synthesis
This compound is a key reactant in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides. This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar, such as an acetylated furanose, in the presence of a Lewis acid catalyst.
General Experimental Protocol: Vorbrüggen Glycosylation for Nucleoside Synthesis
-
Silylation of the Nucleobase: The chosen nucleobase (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) is silylated to increase its nucleophilicity and solubility in organic solvents. This is typically achieved by reacting the nucleobase with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) in an aprotic solvent.
-
Glycosylation Reaction: this compound is dissolved in a dry aprotic solvent (e.g., acetonitrile (B52724) or dichloroethane) and added to the solution of the silylated nucleobase.
-
Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), is added to the reaction mixture to activate the sugar and facilitate the coupling reaction.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
Purification of the Acetylated Nucleoside: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude acetylated nucleoside is then purified by column chromatography.
-
Deprotection: The acetate protecting groups are removed from the sugar moiety of the synthesized nucleoside. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final nucleoside.
The following diagram illustrates the general workflow for the synthesis of a nucleoside analogue using this compound.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities of this compound itself or its direct involvement in cellular signaling pathways. Its primary role is that of a synthetic precursor. However, the biological activities of the nucleoside analogues synthesized from it are of significant interest.
It is hypothesized that, should this compound be taken up by cells, it would likely be deacetylated by intracellular esterases to release D-xylofuranose. The metabolic fate of D-xylofuranose is not as well-defined as that of D-xylose (in its pyranose form).
The following diagram illustrates a hypothetical intracellular processing pathway for this compound.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized in the construction of nucleoside analogues with potential therapeutic applications. While direct biological activities and involvement in signaling pathways are not well-documented for the tetraacetate form, its role as a precursor in drug discovery and development is well-established. Future research may explore the metabolic fate of this compound and its potential to influence cellular processes following deacetylation. This guide provides a foundational understanding of its properties and applications for professionals in the fields of chemical biology and drug development.
References
D-Xylofuranose, 1,2,3,5-tetraacetate chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylofuranose, a five-carbon sugar. This compound serves as a key intermediate in the synthesis of various biologically significant molecules, particularly nucleoside analogues.[1][2] Its protected hydroxyl groups make it a versatile building block in carbohydrate chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound is commercially available, typically as a mixture of anomers. Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₉ | [3] |
| Molecular Weight | 318.28 g/mol | [3] |
| CAS Number | 42927-46-8 (for the D-xylofuranose derivative) | [1][2] |
| 30571-56-3 | [4] | |
| 61248-15-5 (for the α-anomer) | [2] | |
| Physical Form | Neat oil / Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility Data
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Synthesis
Experimental Protocol: General Acetylation of D-Xylose
A common method for the preparation of acetylated sugars involves the treatment of the parent monosaccharide with a large excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst. While a detailed, step-by-step published protocol specifically for the furanose isomer is not available, a general procedure can be inferred from standard carbohydrate chemistry techniques.
Materials:
-
D-Xylose
-
Acetic anhydride
-
Catalyst (e.g., pyridine, sodium acetate, or a strong acid like sulfuric acid)
-
Solvent (e.g., acetic acid or pyridine)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure Outline:
-
Reaction Setup: D-xylose is dissolved or suspended in the chosen solvent and cooled in an ice bath.
-
Acetylation: Acetic anhydride and the catalyst are added to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water or ice. The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, which is often a mixture of pyranose and furanose isomers, is then purified by silica gel column chromatography to isolate the desired this compound.
A "greener" biocatalytic approach for the synthesis of nucleoside precursors, including acetylated sugars, has also been reported, although specific details for this compound are limited.[1]
Synthesis Workflow
References
An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate for Researchers and Drug Development Professionals
Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate, with the Chemical Abstracts Service (CAS) number 42927-46-8 , is a key acetylated derivative of the pentose (B10789219) sugar D-xylose.[1][2][3] This compound serves as a crucial starting material and intermediate in the synthesis of various biologically significant molecules, most notably nucleoside analogues that are fundamental in the development of antiviral and anticancer therapeutics. Its furanose ring structure mimics that of natural ribose and deoxyribose, making it a valuable building block for medicinal chemists and researchers in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleosides.
Chemical and Physical Properties
This compound is a derivative of xylofuranose (B8766934).[1] It is characterized as a neat oil and possesses the molecular formula C₁₃H₁₈O₉ and a molecular weight of approximately 318.28 g/mol .[1][2] The compound's structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 42927-46-8 | [1] |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |
| Molecular Weight | 318.28 g/mol | [2] |
| IUPAC Name | [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297) | [2] |
| Appearance | Neat oil | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Synthesis of this compound
The synthesis of this compound from D-xylose involves the acetylation of the hydroxyl groups. A common method for the per-O-acetylation of carbohydrates is the use of acetic anhydride (B1165640) in the presence of a catalyst.
Experimental Protocol: Acetylation of D-Xylose
Materials:
-
D-Xylose
-
Acetic anhydride
-
Iron(III) chloride (catalyst)
-
Pyridine (can be used as a catalyst and solvent)[5]
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate, dichloromethane)
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, 1 M HCl)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
General Procedure (based on common carbohydrate acetylation methods): [5]
-
D-xylose is dissolved in a suitable solvent, such as pyridine.
-
The solution is cooled in an ice bath.
-
Acetic anhydride is added dropwise to the cooled solution.
-
A catalyst, such as iron(III) chloride or 4-dimethylaminopyridine (B28879) (DMAP), is added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.
-
The resulting crude product, which will be a mixture of isomers, is purified by silica gel column chromatography to isolate the this compound.
It is important to note that the reaction conditions, including temperature and reaction time, can significantly influence the ratio of furanose to pyranose isomers.
Role in Nucleoside Synthesis
This compound is a pivotal precursor in the chemoenzymatic synthesis of nucleosides.[1][6] Nucleosides, composed of a nucleobase linked to a sugar moiety, are the fundamental building blocks of nucleic acids (DNA and RNA) and play critical roles in various cellular processes. The synthesis of nucleoside analogues is a cornerstone of drug development, particularly for antiviral and anticancer agents.
The general workflow for the synthesis of nucleosides using this compound involves a glycosylation reaction where the acetylated xylofuranose is coupled with a purine or pyrimidine base.
Signaling Pathways: De Novo and Salvage Pathways for Nucleotide Biosynthesis
While this compound is an exogenous starting material for the in vitro synthesis of nucleoside analogues, it is important for drug development professionals to understand the endogenous pathways of nucleotide biosynthesis that these analogues aim to modulate. There are two main pathways for nucleotide biosynthesis in cells: the de novo pathway and the salvage pathway.
The de novo pathway synthesizes nucleotides from simple precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and NH₃. The salvage pathway recycles pre-formed bases and nucleosides that are released from the degradation of DNA and RNA.
The nucleoside analogues synthesized from this compound can act as inhibitors or substrates for enzymes in these pathways, thereby disrupting nucleic acid synthesis and cellular proliferation. This is the primary mechanism of action for many antiviral and anticancer drugs.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its utility as a precursor for nucleoside analogues underscores its importance in the ongoing search for new and effective therapeutic agents. A thorough understanding of its properties, synthesis, and application in the context of nucleotide metabolism is essential for leveraging its full potential in medicinal chemistry and pharmaceutical sciences. Further research into stereoselective synthesis methods to favor the furanose form will be critical in enhancing its efficiency as a starting material.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate as a Precursor in Nucleoside Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of the pentose (B10789219) sugar D-xylose. Its stable, protected form makes it a valuable starting material in the synthesis of various biologically active molecules, most notably nucleoside analogues. These synthetic nucleosides are of significant interest in drug development due to their potential as antiviral and antineoplastic agents. This guide provides an in-depth overview of the properties of this compound, a detailed experimental protocol for its use in the synthesis of xylofuranosyl nucleosides, and an exploration of the signaling pathways associated with the resulting products.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic chemistry.
| Property | Value | Citations |
| Molecular Weight | 318.28 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |
| CAS Number | 42927-46-8 | [2] |
| Appearance | Neat oil | |
| Purity | ≥95% | |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 10 mg/ml |
Application in Nucleoside Synthesis
This compound serves as a crucial electrophilic sugar donor in the synthesis of nucleosides. The acetyl groups protect the hydroxyl functionalities of the xylofuranose (B8766934) ring, allowing for regioselective formation of the N-glycosidic bond with a nucleophilic heterocyclic base. A common and historically significant method for this transformation is the fusion method or related glycosylation reactions, which lead to the formation of novel nucleoside analogues.
Experimental Protocol: Synthesis of Theophylline (B1681296) and Adenine (B156593) D-Xylofuranosides
The following protocol is based on the work of Chang and Lythgoe (1950), who first described the synthesis of D-xylofuranosides of theophylline and adenine using 1,2,3,5-tetra-acetyl-D-xylofuranose. This procedure details a chemical glycosylation method.
3.1.1 Materials and Reagents
-
This compound
-
Theophylline
-
Adenine
-
Appropriate solvents (e.g., nitrobenzene, toluene)
-
Lewis acid catalyst (e.g., tin(IV) chloride, p-toluenesulfonic acid - typical for such condensations)
-
Reagents for work-up and purification (e.g., sodium bicarbonate solution, ethyl acetate (B1210297), silica (B1680970) gel for chromatography)
3.1.2 Synthesis of Theophylline-9-β-D-xylofuranoside
-
Preparation: In a round-bottom flask equipped with a condenser and a stirring mechanism, suspend theophylline in a suitable high-boiling point solvent.
-
Addition of Sugar: Add this compound to the suspension.
-
Catalysis: Introduce a catalytic amount of a suitable Lewis acid.
-
Reaction: Heat the mixture under reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the acetylated theophylline nucleoside.
-
Deacetylation: The purified acetylated nucleoside is then deacetylated using a base-catalyzed methanolysis (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol) to yield the final theophylline-9-β-D-xylofuranoside.
3.1.3 Synthesis of Adenine-9-β-D-xylofuranoside
The synthesis of 9-β-D-xylofuranosyladenine follows a similar procedure to that of the theophylline analogue.[3][4]
-
Preparation: Suspend adenine in a suitable solvent in a reaction flask.
-
Reaction: Add this compound and a catalyst.
-
Heating and Monitoring: Heat the mixture under reflux and monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described for the theophylline derivative to obtain the protected adenine nucleoside.
-
Deacetylation: Perform deacetylation to yield 9-β-D-xylofuranosyladenine.
The workflow for this chemical synthesis can be visualized as follows:
Signaling Pathways of Resulting Nucleoside Analogues
The biological activity of the synthesized nucleoside analogues is of primary interest to drug development professionals. Below are the described signaling pathways for theophylline and the adenosine (B11128) analogue.
Theophylline as an Adenosine Receptor Antagonist
Theophylline is a well-known non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[5][6][7] By blocking these receptors, theophylline inhibits the natural signaling of adenosine. The antagonism of the A₁ adenosine receptor, in particular, is linked to many of its physiological effects.[8][9] Activation of the A₁ receptor by adenosine typically leads to the inhibition of adenylyl cyclase via a Gᵢ protein, reducing intracellular cyclic AMP (cAMP) levels.[9][10] By blocking this interaction, theophylline prevents this inhibitory effect, leading to a relative increase in cAMP levels.
9-β-D-xylofuranosyladenine and Adenosine Deaminase (ADA) Inhibition
9-β-D-xylofuranosyladenine, as an analogue of adenosine, has been shown to have inhibitory effects on nucleotide metabolism.[4][11][12] One of its potential mechanisms of action is the inhibition of adenosine deaminase (ADA). ADA is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine to inosine.[1][13] By inhibiting ADA, the local concentration of adenosine increases, leading to enhanced activation of adenosine receptors and subsequent downstream signaling.[1][14] This can result in various physiological effects, including anti-inflammatory responses and immunosuppression, which are of therapeutic interest.[14][15]
Conclusion
This compound is a versatile and valuable precursor for the synthesis of modified nucleosides. The chemical synthesis of theophylline and adenine xylofuranosides provides a clear example of its utility. The resulting nucleoside analogues exhibit interesting biological activities by interacting with key components of cellular signaling, such as adenosine receptors and enzymes involved in purine metabolism. Further investigation into the synthesis of other nucleoside analogues using this precursor and the detailed elucidation of their mechanisms of action will continue to be a promising area for research and drug development.
References
- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9 beta-D-xylofuranosyladenine | C10H13N5O4 | CID 447916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Some inhibitory effects of 9-beta-D-xylofuranosyladenine, an adenosine analog, on nucleotide metabolism in ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline - Wikipedia [en.wikipedia.org]
- 6. Theophylline: recent advances in the understanding of its mode of action and uses in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adenosine A1 receptor blockage mediates theophylline-associated seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A1 adenosine receptor-mediated Ins(1,4,5)P3 generation in allergic rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNAmod: 9-beta-D-xylofuranosyladenine [dnamod.hoffmanlab.org]
- 12. Metabolism of 9-beta-D-xylofuranosyladenine by the Chinese hamster ovary cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 14. Unveiling the binding mode of adenosine deaminase inhibitors to the active site of the enzyme: implication for rational drug design: Presented by Maria P. Abbracchio - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine deaminase inhibition suppresses progression of 4T1 murine breast cancer by adenosine receptor‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate from D-xylose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate, a valuable intermediate in the synthesis of various biologically active compounds, including nucleoside analogues. This document details the underlying chemical principles, experimental protocols, and quantitative data to support the laboratory preparation of this target molecule from the readily available starting material, D-xylose.
Introduction
The acetylation of monosaccharides is a fundamental transformation in carbohydrate chemistry, providing protected derivatives that are crucial for subsequent glycosylation and modification reactions. The selective synthesis of the furanose form of acetylated D-xylose is of particular interest due to its role as a precursor in the synthesis of xylo-nucleosides, which are investigated for their antiviral and anticancer properties.
The primary challenge in the synthesis of this compound from D-xylose lies in controlling the ring size, as the six-membered pyranose form is thermodynamically more stable than the five-membered furanose form. The reaction conditions, including the choice of catalyst and temperature, play a critical role in directing the reaction towards the desired furanose isomer, often through kinetic control.
Synthetic Pathways and Methodologies
The direct acetylation of D-xylose typically yields a mixture of pyranose and furanose anomers. The distribution of these products is influenced by the reaction conditions.
-
Thermodynamic vs. Kinetic Control: In chemical reactions with competing pathways, the product distribution can be governed by either thermodynamic or kinetic control.[1][2][3][4][5] Under thermodynamic control, the most stable product is preferentially formed, which for acetylated xylose is the pyranose form. Kinetically controlled conditions, often at lower temperatures and with shorter reaction times, favor the product that is formed faster, which can be the furanose isomer.
Several methods have been explored for the acetylation of D-xylose. While many protocols lead to the pyranose product, specific conditions can be employed to favor the formation of the furanose tetraacetate.
Acid-Catalyzed Acetylation
Acid catalysts are commonly employed for the peracetylation of sugars. The use of a strong acid like sulfuric acid in acetic anhydride (B1165640) can lead to the formation of the thermodynamically favored pyranose product. However, careful control of reaction conditions is crucial.
Indirect Synthesis via Protected Intermediates
An alternative, multi-step approach involves the initial protection of D-xylose to lock it in the furanose conformation, followed by acetylation. A common strategy is the conversion of D-xylose to 1,2-O-isopropylidene-α-D-xylofuranose.[6] This protected intermediate can then be acetylated, and subsequent removal of the isopropylidene group followed by another acetylation step can yield the desired this compound. While effective, this method is less direct than the one-pot acetylation of D-xylose.
Experimental Protocols
The following section details a potential experimental protocol for the synthesis of this compound. It is important to note that the direct synthesis often results in a mixture of isomers, and purification is a critical step.
Materials and Equipment
-
D-xylose
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
NMR spectrometer
Synthesis of a Mixture of Acetylated Xylose Isomers
This procedure will yield a mixture of acetylated products, including the desired this compound, which will require subsequent purification.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-xylose in acetic anhydride.
-
Cooling: Cool the mixture in an ice bath to 0°C with continuous stirring.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled and stirring suspension. Maintain the temperature below 5°C during the addition.
-
Reaction: Allow the reaction to stir at a low temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.
-
Purification: The crude syrup, which is a mixture of pyranose and furanose isomers, must be purified by silica gel column chromatography to isolate the this compound.
Quantitative Data
The yield and isomeric ratio of the acetylation of D-xylose are highly dependent on the specific reaction conditions. The following table summarizes potential outcomes based on different catalytic systems.
| Catalyst System | Predominant Isomer(s) | Yield | Reference |
| Acetic Anhydride / H₂SO₄ | Mixture of pyranose and furanose anomers | Variable | General Knowledge |
| Acetic Anhydride / Pyridine | Mixture of α- and β-pyranose anomers | 58-66% | [7] |
| Acetic Anhydride / NaOAc | β-pyranose anomer favored | Good to excellent | [8] |
| Acetic Anhydride / HClO₄ | α-pyranose anomer favored | Good to excellent | [8] |
Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl protons and the protons on the furanose ring. The coupling constants between the ring protons can help to confirm the furanose structure and the stereochemistry of the substituents.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetate (B1210297) groups and the carbons of the xylofuranose (B8766934) ring.
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the general reaction pathway.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: General reaction pathway illustrating the formation of isomeric products.
Conclusion
The synthesis of this compound from D-xylose is a challenging yet achievable transformation. The key to obtaining the desired furanose isomer lies in the careful control of reaction conditions to favor kinetic product formation. While direct acetylation often leads to a mixture of isomers requiring chromatographic separation, this method remains a viable route. For applications requiring high isomeric purity, indirect methods involving the use of protected furanose intermediates may be more suitable. This guide provides the foundational knowledge and a starting point for researchers to develop and optimize the synthesis of this important carbohydrate derivative for applications in drug discovery and development.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
D-Xylofuranose, 1,2,3,5-tetraacetate discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of D-Xylofuranose, 1,2,3,5-tetraacetate, a fully acetylated derivative of D-xylose in its furanose form. While a definitive historical account of its initial discovery remains elusive in readily available literature, its significance lies in its role as a key synthetic intermediate, particularly in the synthesis of nucleoside analogues. This document collates available data on its chemical and physical properties, outlines a general experimental protocol for its synthesis, and clarifies its known applications.
Introduction and Historical Context
This compound is a synthetic carbohydrate derivative where all hydroxyl groups of D-xylofuranose are protected by acetyl groups. The study of acetylated sugars has been fundamental to carbohydrate chemistry, enabling the characterization and manipulation of sugar structures. The pioneering work of chemists like Phoebus Levene in the early 20th century on the structure of sugars and nucleic acids laid the groundwork for the synthesis and understanding of such derivatives.[1] While Levene and his contemporaries extensively studied sugar derivatives, a specific publication detailing the first synthesis of this compound has not been prominently identified in historical chemical literature. Its development is intrinsically linked to the broader advancement of carbohydrate chemistry and the need for protected pentose (B10789219) sugars for various synthetic applications, most notably in the burgeoning field of nucleoside chemistry. The primary utility of this compound is as a starting material for the synthesis of nucleosides.[2]
Physicochemical Properties
This compound is typically available as a neat oil.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₉ | [3][4] |
| Molecular Weight | 318.28 g/mol | [4] |
| CAS Number | 42927-46-8 | [2][3] |
| Appearance | Neat Oil / Liquid | [2][3] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | DMF: 30 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the acetylation of D-xylose. The challenge in this synthesis is to control the regioselectivity to obtain the furanose ring form rather than the more stable pyranose form. Typically, acetylation of sugars can be achieved using acetic anhydride (B1165640) in the presence of a catalyst.
General Experimental Protocol: Acetylation of D-Xylose
This protocol is a general method for the per-O-acetylation of a monosaccharide and can be adapted for the synthesis of acetylated xylofuranoses. The ratio of furanose to pyranose product can be influenced by reaction conditions such as temperature and catalysts.
Materials:
-
D-xylose
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve D-xylose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (a molar excess, typically 5-10 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture again to 0°C and quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to separate the different isomers (pyranose and furanose anomers) and obtain the desired this compound.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
The primary application of this compound is in the field of medicinal chemistry and drug development as a precursor for the synthesis of nucleoside analogues. The furanose ring is a core component of natural nucleosides (like ribose and deoxyribose), and by using a xylofuranose (B8766934) scaffold, chemists can create novel nucleosides with modified sugar moieties. These modifications can impact the compound's biological activity, metabolic stability, and therapeutic potential.
DOT Script for Application Logic:
Caption: Role of this compound in nucleoside analogue synthesis.
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound is involved in any biological signaling pathways. As a per-O-acetylated, synthetic molecule, it is not a natural metabolite and is primarily used as a building block in organic synthesis. Its acetyl groups would likely be rapidly cleaved by esterases in a biological system, releasing D-xylose, which can then enter metabolic pathways.
Conclusion
This compound is a valuable, albeit historically understated, tool in the arsenal (B13267) of the synthetic chemist. While its own biological activity is not a focus of research, its role as a precursor to novel nucleoside analogues underscores its importance in the ongoing quest for new therapeutic agents. Further research to develop more stereoselective synthetic routes to the furanose isomer and detailed characterization of its properties would be beneficial to the scientific community.
References
Technical Guide: Solubility of D-Xylofuranose, 1,2,3,5-tetraacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of D-Xylofuranose, 1,2,3,5-tetraacetate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this acetylated carbohydrate.
Core Topic: Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. This compound is a derivative of the monosaccharide xylose, and its solubility characteristics are of significant interest to researchers working with carbohydrate-based molecules.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. This data is essential for the preparation of stock solutions and for understanding the behavior of the compound in different solvent systems.
| Solvent | Abbreviation | Solubility (mg/mL) |
| N,N-Dimethylformamide | DMF | 30 |
| Dimethyl sulfoxide | DMSO | 15 |
| Ethanol | EtOH | 15 |
| Phosphate-Buffered Saline (pH 7.2) | PBS | 10 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol: Determination of Equilibrium Solubility
While a specific, detailed experimental protocol for the solubility of this compound was not found in a comprehensive literature search, a standard and widely accepted method for determining the equilibrium solubility of a solid or oily organic compound in an organic solvent is the isothermal shake-flask method followed by gravimetric or chromatographic analysis . The following is a representative protocol that can be adapted for this purpose.
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The undissolved solute is then separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., DMF, DMSO, Ethanol)
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials (for gravimetric analysis)
-
High-Performance Liquid Chromatography (HPLC) system (for chromatographic analysis)
Procedure
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Pipette a precise volume of the selected organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Separation of Undissolved Solute:
-
Remove the vial from the shaker and allow it to stand at the same constant temperature for a short period to allow the solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.
-
-
Sample Collection:
-
Carefully draw the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). This step removes any remaining fine particles.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.
-
The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL).
-
-
Quantification (Chromatographic Method):
-
If using HPLC, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Methodological & Application
Application Notes and Protocols: The Use of D-Xylofuranose, 1,2,3,5-tetraacetate in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. In the field of medicinal chemistry and drug development, this compound serves as a crucial starting material for the synthesis of xylofuranosyl nucleosides. These nucleoside analogues, which incorporate the xylofuranose (B8766934) sugar moiety, have garnered significant interest due to their potential as antiviral and anticancer agents. The structural similarity of these synthetic nucleosides to their natural counterparts allows them to interact with viral or cellular enzymes, thereby inhibiting disease progression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel nucleosides.
Applications in Drug Development
Nucleosides derived from D-xylofuranose have demonstrated a broad spectrum of biological activities, making them promising candidates for therapeutic development.
Antiviral Activity
Xylofuranosyl nucleosides have been investigated for their efficacy against a variety of RNA and DNA viruses. For instance, certain 3'-modified xylofuranosyl nucleosides have shown activity against human RNA viruses such as SARS-CoV-2, Chikungunya virus (CHIKV), and Sindbis virus (SINV).[1] The mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral replication. One study reported that an adenine-containing xylosyl nucleoside phosphonate (B1237965) exhibited good antiviral activity against measles virus (MeV) and enterovirus-68 (EV-68).[2]
Anticancer Activity
In oncology, xylofuranosyl nucleosides are explored for their cytotoxic effects on various cancer cell lines. These compounds can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, leading to apoptosis. For example, 5'-guanidino xylofuranosyl nucleosides have shown selective cytotoxic activity against prostate, colorectal, and breast cancer cell lines.[3][4] Specifically, 1-(β-D-Xylofuranosyl)-5-fluorocytosine derivatives with a leaving group at the 3' position have demonstrated significant inhibitory activity against mouse leukemic cells.[5]
Data Presentation: Biological Activity of Xylofuranosyl Nucleosides
The following tables summarize the reported biological activities of various xylofuranosyl nucleosides.
Table 1: Antiviral Activity of Xylofuranosyl Nucleosides
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| 3'-C-Alkylthio Nucleosides | SARS-CoV-2 | Vero E6 | Low µM | Not specified | [1] |
| 3'-Glucosylthio Xylonucleoside | SINV | Not specified | 3 | >120 | [1] |
| Adenine Xylosyl Nucleoside Phosphonate | Measles Virus (MeV) | Not specified | 12 | Not cytotoxic | [2] |
| Adenine Xylosyl Nucleoside Phosphonate | Enterovirus-68 (EV-68) | Not specified | 16 | Not cytotoxic | [2] |
| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | Hepatitis B Virus (HBV) | Duck Hepatocytes | 3.8 | Not specified | [6] |
Table 2: Anticancer Activity of Xylofuranosyl Nucleosides
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5'-Guanidino 6-chloropurine (B14466) Nucleoside (N9-linked) | Prostate Cancer (DU-145) | 27.63 | [3][4] |
| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Prostate Cancer (DU-145) | 24.48 | [3][4] |
| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Colorectal Adenocarcinoma (HCT-15) | 64.07 | [3][4] |
| 5'-Guanidino 6-chloropurine Nucleoside (N7-linked) | Breast Adenocarcinoma (MCF-7) | 43.67 | [3][4] |
| 5'-Guanidino Uracil Nucleoside | Colorectal Adenocarcinoma (HCT-15) | 76.02 | [3] |
| 3'-Substituted 1-(β-D-Xylofuranosyl)-5-fluorocytosines | Mouse Leukemia (L5178Y, P815) | Active at low concentrations | [5] |
Experimental Protocols
The primary method for synthesizing nucleosides from this compound is the Vorbrüggen glycosylation . This reaction involves the coupling of a peracylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.
Protocol 1: General Vorbrüggen Glycosylation for the Synthesis of Xylofuranosyl Nucleosides
This protocol is a generalized procedure based on the established Vorbrüggen methodology.
Materials:
-
This compound
-
Desired nucleobase (e.g., Uracil, Adenine, Cytosine, Guanine, Thymine)
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) or Chlorotrimethylsilane (TMSCl)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), SnCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727) for deacetylation
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the nucleobase in a minimal amount of anhydrous solvent.
-
Add a catalytic amount of ammonium sulfate.
-
Add an excess of hexamethyldisilazane (HMDS) (typically 2-3 equivalents).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove the excess HMDS and solvent under reduced pressure to obtain the silylated nucleobase as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the silylated nucleobase in an anhydrous solvent.
-
In a separate flame-dried flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Cool the sugar solution to 0 °C.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) to the sugar solution.
-
Add the solution of the silylated nucleobase to the activated sugar solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the acetylated nucleoside.
-
-
Deacetylation:
-
Dissolve the purified acetylated nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide or saturate the solution with ammonia gas at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin or acetic acid.
-
Filter and concentrate the solution to obtain the final xylofuranosyl nucleoside.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualizations
Signaling Pathway Diagram
Caption: Workflow for the synthesis of xylofuranosyl nucleosides.
Logical Relationship Diagram
Caption: Key steps in the Vorbrüggen glycosylation mechanism.
References
- 1. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nucleosides. 116. 1-(beta-D-Xylofuranosyl)-5-fluorocytosines with a leaving group on the 3' position. Potential double-barreled masked precursors of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Precursor for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a key carbohydrate precursor in the synthesis of a variety of nucleoside analogues with potential therapeutic applications. Its furanose ring structure mimics the ribose sugar found in natural nucleosides, making it an attractive starting material for the development of antiviral agents. By coupling this acetylated xylofuranose (B8766934) with diverse heterocyclic bases, novel nucleoside analogues can be generated. These synthetic nucleosides can interfere with viral replication processes, offering a promising avenue for the discovery of new treatments for viral infections. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the synthesis and evaluation of antiviral compounds.
Data Presentation: Antiviral Activity of Xylofuranose and Lyxofuranose-derived Nucleoside Analogues
The following table summarizes the in vitro antiviral activity of various nucleoside analogues derived from xylofuranose and the closely related lyxofuranose. This data highlights the potential of these compounds against human cytomegalovirus (HCMV) and other viruses.
| Compound/Analogue Type | Virus | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 5-deoxy-α-L-lyxofuranosyl benzimidazole (B57391) (2-halogen derivatives) | HCMV (Towne) | Plaque Assay | 0.2 - 0.4 | Not specified | [1] |
| 5-deoxy-α-L-lyxofuranosyl benzimidazole (2-halogen derivatives) | HCMV (Towne) | Yield Reduction | 0.2 - 2 | Not specified | [1] |
| 2-isopropylamino or 2-cyclopropylamino-α-L-lyxofuranosyl benzimidazole derivatives | HCMV (Towne) | Plaque Assay | 60 - 100 | Not cytotoxic | [1] |
| 2-isopropylamino or 2-cyclopropylamino-α-L-lyxofuranosyl benzimidazole derivatives | HCMV (Towne) | Yield Reduction | 17 - 100 | Not cytotoxic | [1] |
| 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides | HCMV | Plaque/Yield Reduction | 0.5 - 14.2 | >100 (in some cases) | [2] |
| β-D-xylofuranosyl nucleoside phosphonate (B1237965) (adenine analogue) | Measles Virus (MeV) | Not specified | 12 | Lacking cytotoxicity | [3] |
| β-D-xylofuranosyl nucleoside phosphonate (adenine analogue) | Enterovirus-68 (EV-68) | Not specified | 16 | Lacking cytotoxicity | [3] |
| 2',5'-di-O-silylated 3'-C-alkylthio xylofuranosyl uridine | SARS-CoV-2 | In vitro | Low µM | Not specified | [4] |
| Disilylated 3'-glucosylthio xylofuranosyl uridine | Sindbis Virus (SINV) | In vitro | 3 | >120 | [4] |
Experimental Protocols
This section provides a detailed protocol for a key experiment in the synthesis of antiviral nucleoside analogues from this compound: the Vorbrüggen glycosylation for the synthesis of a benzimidazole xylofuranosyl nucleoside.
Protocol 1: Synthesis of 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole
This protocol describes the condensation of this compound with 2,5,6-trichlorobenzimidazole.
Materials:
-
This compound
-
2,5,6-trichlorobenzimidazole
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous acetonitrile (B52724)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,5,6-trichlorobenzimidazole in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated benzimidazole.
-
Remove the solvent under reduced pressure to obtain the crude silylated 2,5,6-trichlorobenzimidazole.
-
Glycosylation Reaction: Immediately dissolve the crude silylated benzimidazole in anhydrous acetonitrile.
-
To this solution, add this compound.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[5][6]
-
Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a white solid or foam.
Protocol 2: Deprotection of the Acetyl Groups
Materials:
-
2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)benzimidazole
-
Methanolic ammonia (B1221849) (saturated at 0 °C)
-
Anhydrous methanol (B129727)
Procedure:
-
Dissolve the acetylated nucleoside in anhydrous methanol.
-
Cool the solution to 0 °C and bubble with ammonia gas until saturation, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the deprotected nucleoside.
Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow for antiviral nucleoside analogues.
Mechanism of Action
Caption: General and specific mechanisms of action of xylofuranosyl nucleoside analogues.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of novel nucleoside analogues with promising antiviral activities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space of xylofuranose-derived compounds. The development of these analogues, particularly those targeting viral polymerases and other essential viral enzymes, represents a critical strategy in the ongoing search for effective treatments for a range of viral diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be instrumental in advancing the field of antiviral drug discovery.
References
- 1. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Glycosylation Reactions Using D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a versatile glycosyl donor for the synthesis of a variety of xylofuranosides. The furanose form of xylose is a key structural motif in various biologically active molecules, including nucleoside analogues with potential as anticancer and antiviral agents. The acetyl protecting groups on the xylofuranose (B8766934) donor influence its reactivity and the stereochemical outcome of the glycosylation reaction. This document provides detailed protocols for N-glycosylation and O-glycosylation reactions using this compound, along with data on reaction conditions and yields.
Applications in Drug Discovery and Development
Xylofuranosyl nucleosides, synthesized using D-xylofuranose derivatives, have demonstrated significant potential in therapeutic applications. These compounds are evaluated for their efficacy as anticancer and antiviral agents.[1][2]
Anticancer and Antiviral Potential: Several studies have reported the synthesis and biological evaluation of xylofuranosyl nucleosides. For instance, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have shown notable biological activity.[2] The structural modifications on the xylose moiety, such as the introduction of a guanidino group at the 5'-position, have been explored to enhance the therapeutic profile of these nucleosides, leading to compounds with dual anticancer and butyrylcholinesterase (BChE)-inhibitory effects.[3][4]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for glycosylation reactions using acetylated xylofuranose donors. While specific data for this compound is limited in publicly available literature, the data for analogous donors provides a strong predictive framework for reaction planning.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | Acetonitrile | RT | - | N-7 and N-1 regioisomers | - | 2:1 (N-7:N-1) |
| 5-azido-3-O-benzyl-D-xylofuranosyl acetate (B1210297) | Silylated 6-chloropurine | TMSOTf | Acetonitrile | 65 | - | N9- and N7-xylofuranosyl-6-chloropurine | 75 (N9), 15 (N7) | - |
| 5-azido-3-O-benzyl-D-xylofuranosyl acetate | Silylated Uracil | TMSOTf | Acetonitrile | 65 | - | 1-(5-azido-3-O-benzyl-β-D-xylofuranosyl)uracil | - | - |
| Peracylated 1-O-acetyl-α-D-xylofuranoses | Purine and Pyrimidine aglycons | Lewis Acid | - | - | - | β-D-xylofuranosyl nucleosides | - | Predominantly β |
Experimental Protocols
Protocol 1: N-Glycosylation of Silylated Nucleobases for the Synthesis of Xylofuranosyl Nucleosides
This protocol is adapted from a procedure for a similar xylofuranosyl acetate donor and is expected to be applicable to this compound.[3]
Materials:
-
This compound (Glycosyl Donor)
-
Nucleobase (e.g., 6-chloropurine, Uracil)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Dry glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried round-bottom flask, suspend the nucleobase (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS, 3.0-5.0 eq) and reflux the mixture until the solution becomes clear (typically 2-4 hours).
-
Remove the solvent and excess HMDS under reduced pressure to obtain the silylated nucleobase as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the dried silylated nucleobase in anhydrous acetonitrile.
-
Add this compound (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the xylofuranosyl nucleoside product(s).
-
Protocol 2: General Procedure for Lewis Acid-Promoted O-Glycosylation of Alcohols
This is a general protocol for O-glycosylation using a per-O-acetylated sugar donor. The choice of Lewis acid and reaction conditions may require optimization depending on the specific alcohol acceptor.
Materials:
-
This compound (Glycosyl Donor)
-
Alcohol Acceptor (e.g., primary or secondary alcohol)
-
Lewis Acid (e.g., SnCl₄, BF₃·OEt₂, TMSOTf)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Dry glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
In a flame-dried round-bottom flask, add the alcohol acceptor (1.0 eq) and activated molecular sieves (4 Å) to anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2-1.5 eq) to the mixture.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, depending on the reactivity of the acceptor and the Lewis acid).
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves and any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the O-xylofuranoside.
-
Visualizations
Glycosylation Reaction Workflow
Caption: General workflow for glycosylation reactions.
Potential Signaling Pathway Modulation by Xylofuranoside Derivatives
While direct modulation of a specific signaling pathway by a simple xylofuranoside is not extensively documented, nucleoside analogs, which can be synthesized from this compound, are known to interfere with cellular signaling, often by being incorporated into nucleic acids or by inhibiting key enzymes in nucleotide metabolism, ultimately affecting pathways that control cell proliferation and survival.
Caption: Hypothetical modulation of cell signaling by xylofuranosides.
References
- 1. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
Synthesis of Xylofuranosides from D-Xylofuranose, 1,2,3,5-tetraacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of xylofuranosides using D-xylofuranose, 1,2,3,5-tetraacetate as a versatile glycosyl donor. Xylofuranosides are a class of carbohydrate derivatives with significant potential in drug discovery and development, exhibiting a range of biological activities, including antiviral and anticancer properties. The furanose form of xylose is a key component of various natural products and glycoconjugates. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and application of these valuable compounds.
Overview of Xylofuranoside Synthesis
The synthesis of xylofuranosides from this compound typically involves a Lewis acid-catalyzed glycosylation reaction with a suitable acceptor molecule (aglycone), followed by a deacetylation step to yield the final product. The choice of Lewis acid, solvent, and reaction conditions can influence the yield and stereoselectivity of the glycosylation.
Caption: Mechanism of action of antiviral xylofuranosyl nucleoside analogs.
Conclusion
The synthesis of xylofuranosides from this compound provides a versatile route to a diverse range of compounds with significant potential in medicinal chemistry and drug development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological activities of this important class of molecules. Further optimization of reaction conditions and exploration of novel aglycones will undoubtedly lead to the discovery of new xylofuranoside-based therapeutic agents.
Application Notes and Protocols: Deacetylation of D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deacetylation of D-Xylofuranose, 1,2,3,5-tetraacetate to yield D-Xylofuranose. The primary method detailed is the widely used Zemplén deacetylation, a reliable and high-yielding base-catalyzed procedure. Alternative methods are also discussed and compared.
Introduction
The removal of acetyl protecting groups from carbohydrates is a fundamental transformation in glycoscience and the synthesis of carbohydrate-based therapeutics. D-Xylofuranose and its derivatives are important building blocks in the synthesis of various biologically active molecules. This application note provides a detailed, step-by-step protocol for the complete deacetylation of this compound, a common intermediate in xylofuranoside synthesis.
Data Presentation
The following table summarizes various methods for the deacetylation of per-O-acetylated sugars, providing a comparison of their key reaction parameters.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Zemplén Deacetylation | Catalytic Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH) | 0 to Room Temp | 30 min - 4 h | > 90 | High yielding and clean reaction. The most common method. |
| Acid-Catalyzed Deacetylation | HCl, H₂SO₄, or Lewis Acids | Methanol or other alcohols | Room Temp to Reflux | Variable (hours) | Moderate to High | Can be selective, but may risk cleavage of glycosidic bonds.[1] |
| Ammonia/Amine-Based Methods | Ammonia in Methanol, Amines | Methanol, THF | Room Temp | Several hours to days | Variable | Milder than NaOMe, useful for base-sensitive substrates. |
| Enzymatic Deacetylation | Lipases, Esterases | Aqueous buffers, organic co-solvents | 25 - 50 | Hours to days | Variable | Highly selective and mild, but can be substrate-specific and require specific enzymes. |
Experimental Protocols
Primary Protocol: Zemplén Deacetylation
This protocol describes the complete deacetylation of this compound using a catalytic amount of sodium methoxide in methanol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M or 25 wt%)
-
Dowex® 50WX8 or similar acidic ion-exchange resin (H⁺ form)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)
-
Visualizing agent for TLC (e.g., p-anisaldehyde stain or ceric ammonium (B1175870) molybdate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply (optional, for anhydrous conditions)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
-
Initiation of Deacetylation:
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add a catalytic amount of sodium methoxide solution (typically 0.1 to 0.3 equivalents).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the progress of the reaction by TLC. The product, D-Xylofuranose, is significantly more polar than the starting material and will have a much lower Rf value. The reaction is typically complete within 30 minutes to 4 hours.
-
-
Neutralization:
-
Once the starting material is no longer visible by TLC, add acidic ion-exchange resin (H⁺ form) to the reaction mixture portionwise until the pH of the solution becomes neutral (check with pH paper).
-
Stir the mixture for an additional 15-30 minutes to ensure complete neutralization.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with methanol to recover any adsorbed product.
-
Combine the filtrate and the methanolic washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude D-Xylofuranose as a syrup or solid.
-
For most applications, the crude product is of sufficient purity. If further purification is required, silica (B1680970) gel column chromatography can be performed using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate). A high yield of over 90% is expected.[2]
-
Mandatory Visualization
The following diagrams illustrate the deacetylation process and the logical workflow of the experimental protocol.
Caption: Chemical transformation of this compound to D-Xylofuranose.
Caption: Experimental workflow for the deacetylation of D-Xylofuranose tetraacetate.
References
Applications of D-Xylofuranose, 1,2,3,5-tetraacetate in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, 1,2,3,5-tetraacetate is a versatile building block in carbohydrate chemistry, primarily utilized as a glycosyl donor for the synthesis of a variety of important molecules, including modified nucleosides with potential therapeutic applications. Its furanose form, a five-membered ring, is a key structural motif in many biologically active compounds, including antiviral and anticancer agents. The acetate (B1210297) protecting groups enhance its stability and solubility in organic solvents, facilitating its use in various glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nucleosides and other glycosides.
Core Applications
The primary application of this compound is as a precursor for the synthesis of xylofuranosyl nucleosides. This is typically achieved through the Vorbrüggen glycosylation reaction, a cornerstone of nucleoside synthesis. In this reaction, a silylated nucleobase is coupled with an electrophilic sugar species, such as an acetylated furanose, in the presence of a Lewis acid catalyst. The acetyl group at the C-2 position of the xylofuranose (B8766934) ring participates in the reaction to favor the formation of the desired β-anomer, which is crucial for the biological activity of many nucleosides.
Beyond nucleoside synthesis, this compound can also be used as a glycosyl donor to introduce the xylofuranosyl moiety onto other molecules, such as alcohols and thiols, to create a diverse range of glycosides and glycoconjugates.
Experimental Protocols
Protocol 1: Synthesis of a β-D-Xylofuranosyl Nucleoside via Vorbrüggen Glycosylation
This protocol describes a general procedure for the synthesis of a protected xylofuranosyl nucleoside using this compound and a generic purine (B94841) or pyrimidine (B1678525) base.
Materials:
-
This compound
-
Nucleobase (e.g., Adenine, Uracil, etc.)
-
Ammonium (B1175870) sulfate (B86663) or Trimethylsilyl chloride (TMSCl) (catalytic amount)
-
Anhydrous acetonitrile (B52724)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Tin(IV) chloride (SnCl₄))
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase (1.0 eq) in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS) (3-5 eq).
-
Add a catalytic amount of ammonium sulfate or a few drops of TMSCl.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the persilylated nucleobase. This can take several hours depending on the nucleobase.
-
Remove the excess HMDS and solvent under reduced pressure. The resulting silylated base is typically used directly in the next step without further purification.
-
-
Glycosylation Reaction:
-
Dissolve the dried silylated nucleobase in anhydrous acetonitrile.
-
To this solution, add this compound (1.0 - 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the protected nucleoside.
-
Expected Outcome: The reaction typically yields the protected β-D-xylofuranosyl nucleoside as the major product.
Protocol 2: Deprotection of the Acetylated Nucleoside
This protocol describes the removal of the acetyl protecting groups from the synthesized nucleoside to yield the final product.
Materials:
-
Protected xylofuranosyl nucleoside
-
Methanolic ammonia (B1221849) (saturated at 0 °C) or Sodium methoxide (B1231860) in methanol (B129727) (catalytic)
-
Methanol
-
Silica gel for purification (if necessary)
Procedure:
-
Zemplén Deacetylation (using Sodium Methoxide):
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel chromatography if necessary.
-
-
Ammonolysis (using Methanolic Ammonia):
-
Dissolve the protected nucleoside in saturated methanolic ammonia at 0 °C in a sealed vessel.
-
Allow the mixture to stand at room temperature for several hours to overnight.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with methanol to remove any residual ammonia.
-
Purify the resulting deprotected nucleoside by recrystallization or chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of xylofuranosyl nucleosides using acetylated precursors. Please note that specific yields can vary depending on the nucleobase and reaction conditions.
| Glycosyl Donor | Nucleobase | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) of β-anomer |
| 1,2,3,5-Tetra-O-acetyl-β-D-xylofuranose | Theophylline | SnCl₄ | Dichloroethane | Reflux | 2 | ~60 |
| 1,2,3,5-Tetra-O-acetyl-β-D-xylofuranose | 2,6-Dichloropurine | TiCl₄ | Dichloroethane | Room Temp | 48 | ~55 |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Uracil | TMSOTf | Acetonitrile | Room Temp | 12 | 85-95 |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Adenine (N⁶-benzoyl) | TMSOTf | Acetonitrile | Room Temp | 16 | 80-90 |
Note: Data is compiled from related literature on pentofuranose (B7776049) glycosylations and serves as a representative example.
Visualizations
Experimental Workflow for Vorbrüggen Glycosylation
Caption: Workflow for the synthesis of xylofuranosyl nucleosides.
Logical Relationship in Vorbrüggen Glycosylation
Caption: Key steps in the Vorbrüggen glycosylation mechanism.
Application Notes and Protocols for Biocatalytic Synthesis of Nucleosides using D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel nucleoside analogues is a cornerstone of therapeutic drug development, with applications in antiviral, anticancer, and antibacterial treatments. Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. This document outlines a protocol for the biocatalytic synthesis of xylo-nucleosides, utilizing D-xylofuranose, 1,2,3,5-tetraacetate as the starting xylose donor.
The proposed methodology involves a two-step, one-pot reaction. The first step is the enzymatic deacetylation of this compound to generate D-xylofuranose, which can then serve as a substrate for a nucleoside phosphorylase (NP). The second step is the NP-catalyzed transglycosylation reaction, where the xylose moiety is transferred to a nucleobase of interest. Nucleoside phosphorylases are a well-established class of enzymes for this purpose, known for their ability to catalyze the reversible phosphorolysis of nucleosides.[1][2] Thermostable NPs, in particular, are advantageous due to their robustness under various reaction conditions.[1]
Experimental Principles
The overall process can be summarized in the following two key enzymatic reactions:
-
Enzymatic Deacetylation: A lipase (B570770) is employed for the regioselective deacetylation of the peracetylated xylofuranose. Lipases are known to catalyze the hydrolysis of ester bonds and can be used for the deprotection of acetylated sugars.[3][4][5]
-
Enzymatic Transglycosylation: A nucleoside phosphorylase catalyzes the transfer of the xylose moiety from a suitable donor (in this case, an in situ generated xylose-1-phosphate from a catalytic amount of a donor nucleoside like uridine) to a target nucleobase. This reaction proceeds via a ribose-1-phosphate (B8699412) intermediate.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the starting material to the final product.
Signaling Pathway/Logical Relationship
The enzymatic cascade involves a sequential reaction pathway where the product of the first reaction becomes the substrate for the second.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Lipase from Candida rugosa
-
Thermostable Purine Nucleoside Phosphorylase (PNP) or Pyrimidine Nucleoside Phosphorylase (Py-NP) (e.g., from Thermus thermophilus)
-
Uracil, Adenine, or other desired nucleobases
-
Uridine (as a catalytic ribose donor)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Acetonitrile (ACN) for HPLC
-
Deionized water
Protocol 1: One-Pot Enzymatic Deacetylation and Transglycosylation
-
Reaction Setup:
-
In a 10 mL reaction vessel, dissolve 100 mg of this compound in 5 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Add 20 mg of Lipase from Candida rugosa.
-
Stir the mixture at 37°C for 4-6 hours to facilitate deacetylation.
-
After the deacetylation step, add the target nucleobase (e.g., 50 mg of Uracil).
-
Add a catalytic amount of a donor nucleoside (e.g., 5 mg of Uridine).
-
Add 10 mg of the appropriate Nucleoside Phosphorylase (e.g., Py-NP for Uracil).
-
-
Incubation:
-
Incubate the reaction mixture at 60°C (or the optimal temperature for the chosen NP) with continuous stirring for 24-48 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Enzyme Deactivation and Product Isolation:
-
Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured enzymes and any insoluble material.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Purification:
-
Purify the xylo-nucleoside from the reaction mixture using preparative HPLC.
-
Lyophilize the collected fractions to obtain the pure product.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the biocatalytic synthesis of xylo-uridine. This data is for illustrative purposes to demonstrate expected outcomes and the effects of varying reaction parameters.
Table 1: Effect of pH on Reaction Yield
| pH | Deacetylation Efficiency (%) | Transglycosylation Yield (%) |
| 6.0 | 85 | 45 |
| 7.0 | 92 | 68 |
| 8.0 | 88 | 55 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Deacetylation Efficiency (%) | Transglycosylation Yield (%) |
| 50 | 90 | 50 |
| 60 | 93 | 72 |
| 70 | 85 | 65 |
Table 3: Substrate Specificity of Nucleoside Phosphorylase
| Nucleobase | Donor Nucleoside | Product | Conversion Rate (%) |
| Uracil | Uridine | Xylo-Uridine | 75 |
| Adenine | Inosine | Xylo-Adenosine | 65 |
| Guanine | Inosine | Xylo-Guanosine | 40 |
| Cytosine | Uridine | Xylo-Cytidine | 55 |
Conclusion
This application note provides a detailed protocol for the biocatalytic synthesis of nucleosides using this compound. The proposed two-step, one-pot enzymatic approach offers a promising and environmentally friendly route to novel xylo-nucleosides. The provided protocols and data tables serve as a valuable resource for researchers in drug discovery and biotechnology to develop and optimize their own biocatalytic synthesis of nucleoside analogues. Further optimization of reaction conditions and enzyme selection may lead to improved yields and broader substrate scope.
References
- 1. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Xylofuranose, 1,2,3,5-tetraacetate in the Synthesis of Novel Glycomimetics
For Immediate Release
[City, State] – [Date] – D-Xylofuranose, 1,2,3,5-tetraacetate has emerged as a critical starting material in the synthesis of a diverse range of glycomimetics, particularly nucleoside analogs with significant therapeutic potential. Its unique stereochemical configuration and versatile reactivity make it an ideal precursor for the development of novel antiviral and cytostatic agents. These application notes provide detailed protocols for the synthesis of key glycomimetics derived from this precursor, along with an overview of their biological significance.
Glycomimetics are molecules designed to mimic the structure of carbohydrates and are of profound interest in drug discovery. They can modulate the biological processes involving native sugars with improved pharmacological properties. This compound, a fully acetylated derivative of the five-carbon sugar xylose in its furanose form, serves as a cornerstone for the stereoselective synthesis of various xylofuranosyl nucleosides.
Application Notes:
Synthesis of Theophylline-D-xylofuranoside
Theophylline (B1681296), a methylxanthine drug used in the therapy for respiratory diseases, can be glycosylated with this compound to yield the corresponding nucleoside analog. This modification can alter its pharmacokinetic profile and biological activity. The synthesis involves the condensation of theophylline with the xylofuranose (B8766934) derivative in the presence of a catalyst, followed by deacetylation.
Synthesis of 9-(β-D-xylofuranosyl)adenine
9-(β-D-xylofuranosyl)adenine is a nucleoside analog that has demonstrated significant antiviral and cytostatic activities. Its synthesis from this compound is a key example of the utility of this precursor. The process typically involves the glycosylation of a protected adenine (B156593) derivative, followed by the removal of the protecting groups to yield the final product. The β-anomer is often the desired stereoisomer due to its higher biological activity.[1]
Experimental Protocols:
The following are detailed protocols for the synthesis of the aforementioned glycomimetics.
Protocol 1: Synthesis of 7-(2',3',5'-Tri-O-acetyl-D-xylofuranosyl)theophylline
This protocol is adapted from the work of Chang and Lythgoe (1950).
Materials:
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This compound
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Theophylline
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Mercury(II) Cyanide
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Toluene (B28343) (anhydrous)
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Celita
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Methanol
-
Ammonia (methanolic solution)
Procedure:
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Condensation: A mixture of theophylline (1.0 g), mercury(II) cyanide (1.4 g), and Celite (1.4 g) in anhydrous toluene (120 ml) is heated to reflux. A solution of this compound (1.5 g) in toluene (40 ml) is added dropwise over 30 minutes. The reaction mixture is refluxed for a further 4 hours.
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Work-up: The hot solution is filtered, and the residue is washed with hot toluene. The combined filtrate and washings are evaporated to dryness under reduced pressure. The resulting syrup is dissolved in chloroform (B151607) and washed successively with 30% aqueous potassium iodide and water. The chloroform layer is dried over anhydrous sodium sulfate (B86663) and evaporated.
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Purification: The crude product is purified by chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 7-(2',3',5'-Tri-O-acetyl-D-xylofuranosyl)theophylline.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 7-(2',3',5'-Tri-O-acetyl-D-xylofuranosyl)theophylline | ~60 | 145-146 |
Protocol 2: Synthesis of 9-(β-D-xylofuranosyl)adenine
This protocol is based on established methods for nucleoside synthesis.[1]
Materials:
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This compound
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N6-Benzoyladenine
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Bis(p-nitrophenyl)phosphate
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Acetonitrile (anhydrous)
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Sodium methoxide (B1231860) in methanol
Procedure:
-
Glycosylation: N6-Benzoyladenine is suspended in anhydrous acetonitrile. This compound and a suitable catalyst, such as tin(IV) chloride or trimethylsilyl (B98337) trifluoromethanesulfonate, are added. The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
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Deprotection: The resulting protected nucleoside is dissolved in methanolic sodium methoxide and stirred at room temperature to remove the acetyl and benzoyl protecting groups.
-
Purification: The final product, 9-(β-D-xylofuranosyl)adenine, is purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 9-(β-D-xylofuranosyl)adenine | 40-50 | 207-209 |
Mechanism of Action and Biological Significance
The glycomimetics synthesized from this compound often exhibit their biological effects by interfering with cellular metabolic pathways. As nucleoside analogs, they can be recognized by cellular enzymes and incorporated into growing nucleic acid chains, leading to chain termination and inhibition of DNA or RNA synthesis. This mechanism is central to their antiviral and cytostatic properties.
Antiviral Activity:
Many xylofuranosyl nucleoside analogs act as competitive inhibitors of viral polymerases. After intracellular phosphorylation to the triphosphate form, they are incorporated into the viral genome, causing premature chain termination and halting viral replication.
Caption: Intracellular activation and mechanism of action of antiviral xylofuranosyl nucleosides.
Cytostatic Activity:
The cytostatic effect of these glycomimetics is also primarily due to the inhibition of nucleic acid synthesis. In rapidly dividing cancer cells, the demand for DNA and RNA precursors is high. The incorporation of xylofuranosyl analogs disrupts this process, leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: Inhibition of DNA replication and induction of apoptosis by cytostatic xylofuranosyl nucleosides.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of biologically active glycomimetics. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the synthesis of novel nucleoside analogs and investigate their therapeutic potential. The unique structural features of xylofuranose-based compounds continue to offer exciting opportunities for the development of new generations of antiviral and anticancer drugs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
Issue 1: Low Yield of the Desired D-Xylofuranose Tetraacetate
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Question: My reaction yields are consistently low. What are the potential causes and how can I improve the yield of the furanose isomer?
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Answer: Low yields are often due to the formation of a complex mixture of isomers and potential degradation of the starting material. The acetylation of D-xylose can produce a mixture of furanose and pyranose ring forms, as well as their respective α and β anomers. Additionally, strong acidic conditions can lead to the degradation of xylose.
To improve the yield of the desired this compound, consider the following:
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Reaction Conditions: The choice of catalyst and reaction temperature can significantly influence the product distribution. Acidic catalysts, such as sulfuric acid or perchloric acid, are commonly used. However, their concentration and the reaction temperature must be carefully controlled to minimize the formation of undesired pyranose isomers and degradation products.[1]
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Starting Material Purity: Ensure the D-xylose used is of high purity and completely dry. Moisture can interfere with the acetylation reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to acidic conditions, which can lead to product degradation.
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Issue 2: Difficulty in Isolating the Pure this compound
-
Question: I am struggling to purify the target compound from the reaction mixture. What are the common impurities and the recommended purification strategy?
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Answer: The primary impurities are the other isomeric forms of acetylated D-xylose, namely the α-D-xylofuranose, and the α- and β-D-xylopyranose tetraacetates. These isomers often have very similar polarities, making their separation by column chromatography challenging.
Purification Strategy:
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Work-up: After the reaction is complete, the mixture is typically quenched with ice water and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method for separating the isomers. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity, can improve separation. Monitoring the fractions closely by TLC is crucial.
-
Crystallization: If the desired furanose isomer is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane) can be an effective final purification step.
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Issue 3: Product Characterization Shows a Mixture of Anomers
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Question: My NMR analysis indicates a mixture of α and β anomers of the D-Xylofuranose tetraacetate. How can I control the anomeric selectivity?
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Answer: The anomeric ratio (α vs. β) is influenced by the reaction conditions. Generally, thermodynamically controlled reactions (e.g., longer reaction times, presence of a Lewis acid) tend to favor the more stable anomer. For many acetylated sugars, the β-anomer is thermodynamically more stable. To control the anomeric selectivity:
-
Catalyst Choice: The choice of catalyst can influence the anomeric ratio. While strong protic acids are common, Lewis acids could also be explored.
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Anomerization: It is possible to anomerize the product mixture to enrich the desired anomer. This is typically achieved by treating the mixture with a Lewis acid, such as boron trifluoride etherate, which can promote equilibration to the thermodynamically more stable anomer.
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Frequently Asked Questions (FAQs)
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Q1: What are the main side products in the synthesis of this compound?
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A1: The primary side products are other isomeric forms of the fully acetylated D-xylose. This includes the α-anomer of the D-xylofuranose tetraacetate and both the α and β anomers of D-xylopyranose tetraacetate. Under harsh acidic conditions, degradation products such as furfural (B47365) can also be formed, although this is less common under standard acetylation conditions.
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-
Q2: Why is the furanose form typically less favored than the pyranose form?
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A2: For most simple aldopentoses like xylose, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring in solution. Consequently, acetylation reactions often yield the pyranose form as the major product unless the reaction conditions are specifically optimized to favor the formation of the furanose isomer.
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-
Q3: Can I use a different acetylating agent instead of acetic anhydride (B1165640)?
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A3: While acetic anhydride is the most common and cost-effective acetylating agent for this synthesis, other reagents like acetyl chloride can also be used. However, the reaction conditions, particularly the choice of base and solvent, would need to be adjusted accordingly. Acetyl chloride is generally more reactive and may require milder conditions.
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-
Q4: What is the role of the sulfuric acid in the reaction?
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A4: Sulfuric acid acts as a catalyst in the acetylation reaction. It protonates the oxygen of the acetic anhydride, making it a more reactive electrophile. It also catalyzes the formation of the cyclic hemiacetal from the open-chain form of D-xylose and can influence the equilibrium between the furanose and pyranose forms.
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Data Presentation
The following table summarizes the quantitative data on the anomeric and ring-form distribution for the peracetylation of L-arabinose, a diastereomer of D-xylose. This data provides a useful reference for understanding the potential product distribution in the acetylation of D-xylose under different catalytic conditions.[1]
| Catalyst | Product | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) | Total Yield (%) |
| HClO₄ | L-Arabinose tetraacetate | 65.4 | 19.1 | 7.8 | 7.7 | 92.3 |
| NaOAc | L-Arabinose tetraacetate | 39.2 | 51.5 | 4.2 | 5.1 | 89.7 |
Data adapted from a study on L-arabinose, which is expected to show similar trends for D-xylose.[1]
Experimental Protocols
Key Experiment: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-xylofuranose
This protocol is a representative method and may require optimization based on laboratory conditions and desired product purity.
Materials:
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D-xylose
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Acetic anhydride
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Concentrated Sulfuric Acid
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Pyridine (optional, as a base)
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Dichloromethane (or Ethyl Acetate)
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend D-xylose in acetic anhydride. Cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension while maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within a few hours.
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Quenching and Extraction: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane.
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Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a syrup.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired β-D-xylofuranose tetraacetate from its isomers.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
Diagram 2: Logical Relationship of Side Reactions
Caption: Key side reactions in the acetylation of D-xylose.
References
Technical Support Center: Anomeric Control in Glycosylation with D-Xylofuranose, 1,2,3,5-tetraacetate
Welcome to the technical support center for glycosylation reactions involving D-Xylofuranose, 1,2,3,5-tetraacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal anomeric control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing anomeric selectivity when using this compound as a glycosyl donor?
A1: The primary factor is neighboring group participation from the acetyl group at the C-2 position.[1][2][3] This participation typically favors the formation of the 1,2-trans glycosidic bond. In the case of D-xylofuranose, this corresponds to the β-anomer. The acetyl group can form a transient acyloxonium ion intermediate, which blocks one face of the furanose ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face.[2][4]
Q2: Can I achieve α-selectivity with this donor?
A2: Achieving high α-selectivity (the 1,2-cis product) is challenging with this donor due to the strong influence of the C-2 acetyl group.[3] However, certain conditions can favor the formation of the α-anomer. These include the use of non-participating solvents, specific Lewis acids, and low temperatures to promote a more SN2-like reaction mechanism or to favor the thermodynamically more stable anomer, which can sometimes be the α-anomer due to the anomeric effect.
Q3: What is the "anomeric effect" and how does it apply here?
A3: The anomeric effect is a stereoelectronic preference for an electron-withdrawing substituent at the anomeric carbon (C1) of a glycoside to be in an axial orientation. In some cases, this can favor the formation of the α-anomer. However, the influence of neighboring group participation from the C-2 acetate (B1210297) in your donor is often the dominant stereodirecting factor.
Q4: How does the choice of Lewis acid promoter affect the anomeric ratio?
A4: The Lewis acid plays a crucial role in activating the anomeric leaving group. Stronger, more reactive Lewis acids at low temperatures can favor an SN2-like displacement, potentially leading to more of the α-anomer. Conversely, conditions that allow for the formation and equilibration of an oxocarbenium ion intermediate may lead to a mixture of anomers, with the ratio influenced by both steric and electronic factors. Some Lewis acids can also chelate to the sugar, influencing the conformation and, consequently, the stereochemical outcome.[5]
Q5: Does the solvent have a significant impact on the stereoselectivity of the glycosylation?
A5: Yes, the solvent can have a profound effect. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) have been shown to increase α-stereoselectivity in some glycosylations.[6] Nitrile solvents, such as acetonitrile, can sometimes promote the formation of β-glycosides through the "nitrile effect," where the solvent itself acts as a temporary participating group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylation Product | 1. Incomplete activation of the glycosyl donor.2. Deactivation of the Lewis acid by moisture.3. Low nucleophilicity of the glycosyl acceptor.4. Steric hindrance at the acceptor's hydroxyl group.5. Donor or acceptor decomposition under reaction conditions. | 1. Increase the equivalents of the Lewis acid promoter or switch to a stronger one.2. Ensure all glassware is oven-dried and reagents are anhydrous. Use molecular sieves.3. Consider using a more reactive derivative of the acceptor or increasing the reaction temperature.4. If possible, use a less sterically hindered acceptor or a smaller glycosyl donor.5. Run the reaction at a lower temperature for a longer duration. |
| Poor Anomeric Selectivity (Mixture of α and β) | 1. Competing reaction pathways (e.g., SN1 vs. SN2).2. Equilibration of the anomeric center.3. Insufficient neighboring group participation. | 1. To favor the β-anomer (1,2-trans), use conditions that promote neighboring group participation (e.g., participating solvents, appropriate temperature).2. To favor the α-anomer (1,2-cis), try ethereal solvents at low temperatures.[6]3. Vary the Lewis acid and its concentration to find optimal selectivity. |
| Exclusive Formation of the β-Anomer When α is Desired | 1. Dominant neighboring group participation from the C-2 acetate. | 1. This is the expected outcome with this donor. To achieve α-selectivity, a different donor with a non-participating group at C-2 (e.g., a benzyl (B1604629) ether) is strongly recommended.2. Experiment with highly reactive (armed) donors and very low temperatures to trap the kinetic α-product. |
| Formation of Side Products (e.g., Orthoesters) | 1. Reaction of the intermediate acyloxonium ion with the alcohol acceptor at the acetyl carbonyl carbon.2. Presence of water leading to hydrolysis. | 1. Use a less nucleophilic alcohol or a more hindered one.2. Strictly anhydrous conditions are critical. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Dissolve the glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether, or acetonitrile).
-
-
Reaction Setup:
-
Cool the solution of the acceptor to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
In a separate flask, dissolve the this compound donor in the same anhydrous solvent.
-
Add the glycosyl donor solution to the acceptor solution via cannula.
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-
Initiation:
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Add the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) dropwise to the reaction mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Quenching and Workup:
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Once the reaction is complete, quench it by adding a base (e.g., triethylamine (B128534) or pyridine).
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Allow the mixture to warm to room temperature.
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Filter off the molecular sieves and dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the anomers and any side products.
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Data Presentation
The following table summarizes the expected outcomes based on varying reaction parameters. These are generalized trends and actual results may vary.
| Parameter | Condition 1 | Expected Outcome (α:β ratio) | Condition 2 | Expected Outcome (α:β ratio) | Reference |
| Solvent | Dichloromethane (non-participating) | Low α-selectivity, predominantly β | Diethyl Ether (ethereal) | Increased α-selectivity | [6] |
| Protecting Group at C-2 | Acetyl (participating) | Predominantly β (1,2-trans) | Benzyl (non-participating) | Mixture, often favoring α | [3] |
| Temperature | Room Temperature | May lead to equilibration and mixed anomers | -78 °C | Can favor the kinetic product (potentially more α) |
Visualizations
Caption: Troubleshooting workflow for low glycosylation yield.
Caption: Decision pathway for achieving desired anomeric selectivity.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Stability of D-Xylofuranose, 1,2,3,5-tetraacetate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of D-Xylofuranose, 1,2,3,5-tetraacetate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a fully acetylated furanose derivative. The ester linkages of the acetate (B1210297) groups are susceptible to hydrolysis under both acidic and basic conditions. Generally, acetylated sugars are more stable in neutral or slightly acidic aqueous solutions and are prone to deacetylation under strongly acidic or basic conditions. For long-term storage, the compound should be kept at -20°C, where it is reported to be stable for at least four years.
Q2: How do acidic conditions affect the stability of this compound?
Q3: How do basic conditions affect the stability of this compound?
Basic conditions promote the irreversible hydrolysis of the acetyl ester groups, a process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This process is generally faster and more aggressive than acid-catalyzed hydrolysis. The reaction is considered irreversible because the resulting carboxylate (acetate) is deprotonated and thus, resistant to further reaction. Deacetylation under basic conditions is a common procedure for removing acetyl protecting groups in carbohydrate chemistry.
Q4: Can deacetylation occur at specific positions on the xylofuranose (B8766934) ring?
Yes, regioselective deacetylation is possible, particularly under controlled enzymatic or mild chemical conditions. For closely related peracetylated furanosides, enzymatic hydrolysis has shown preference for the acetyl group at the C-5 position by some lipases, and the C-3 position by others. While not specific to non-enzymatic acidic or basic conditions, it highlights the potential for differential reactivity of the acetyl groups based on their steric and electronic environment.
Q5: What are the expected degradation products of this compound under these conditions?
The primary degradation products will be partially deacetylated xylofuranose intermediates (triacetates, diacetates, monoacetates) and ultimately, free D-xylofuranose and acetic acid (or acetate under basic conditions). The specific intermediates observed will depend on the reaction conditions and the relative rates of hydrolysis at each position.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete and rapid degradation of the starting material. | The reaction conditions (acid/base concentration, temperature) are too harsh. | Reduce the concentration of the acid or base, and/or lower the reaction temperature. Perform a time-course experiment to find optimal conditions. |
| Formation of multiple, difficult-to-separate products. | Non-selective hydrolysis is occurring, leading to a complex mixture of partially deacetylated isomers. | For more controlled deacetylation, consider using milder conditions (e.g., weaker acid/base, lower temperature). If regioselectivity is desired, enzymatic deacetylation could be explored. |
| Inconsistent results between experiments. | Variations in starting material purity, reagent concentrations, or reaction temperature. | Ensure the purity of this compound. Prepare fresh solutions of acids and bases and accurately control the reaction temperature using a water bath or thermostat. |
| Difficulty in monitoring the reaction progress. | The analytical method is not sensitive or specific enough to resolve the starting material from its hydrolysis products. | Utilize a validated HPLC method capable of separating the tetraacetate from its deacetylated derivatives. (See Experimental Protocols section). |
Quantitative Data Summary
While specific experimental kinetic data for the hydrolysis of this compound is not extensively published, the following tables provide an illustrative example of the type of data that could be generated using the experimental protocols outlined below. The data is based on the general principles of ester hydrolysis.
Table 1: Illustrative Half-life (t½) of this compound under Various Conditions
| Condition | Temperature (°C) | pH | Illustrative Half-life (hours) |
| Acidic | 50 | 1 | 8 |
| Acidic | 50 | 2 | 48 |
| Neutral | 50 | 7 | > 200 |
| Basic | 25 | 12 | 2 |
| Basic | 25 | 13 | < 0.5 |
Table 2: Illustrative Product Distribution after 4 Hours under Acidic and Basic Conditions at 50°C
| Condition | This compound (%) | Xylofuranose Triacetates (%) | Xylofuranose Diacetates (%) | Xylofuranose Monoacetates (%) | D-Xylofuranose (%) |
| pH 1 | 65 | 25 | 8 | 2 | < 1 |
| pH 13 | < 1 | 5 | 20 | 45 | 30 |
Experimental Protocols
Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to monitor the degradation of this compound and quantify its hydrolysis products.
1. Materials and Reagents:
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This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Buffers: Prepare aqueous solutions of desired pH using HCl for acidic conditions and NaOH for basic conditions.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
3. Experimental Procedure:
-
Initiate the hydrolysis reaction by adding a known volume of the stock solution to the pre-heated reaction buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base and/or diluting it in the mobile phase.
-
Inject a standard volume of the quenched sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) where the acetate groups absorb.
-
Identify and quantify the peaks corresponding to the starting material and its hydrolysis products by comparing their retention times with standards (if available) or by observing the appearance and disappearance of peaks over time.
4. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).
-
Determine the relative percentage of each hydrolysis product at different time points.
Visualizations
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Diagram 2: General Signaling Pathway for Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway for an acetyl group.
Diagram 3: General Signaling Pathway for Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed hydrolysis (saponification) pathway for an acetyl group.
Technical Support Center: Crystallization of D-Xylofuranose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-xylofuranose derivatives.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question 1: My D-xylofuranose derivative is not crystallizing and remains an oil or a syrup. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the rate of cooling is too rapid. Here are several strategies to address this:
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Solvent Selection: The choice of solvent is critical. If your compound is too soluble in the chosen solvent, it may not crystallize. Try a solvent in which your derivative has moderate solubility when hot and low solubility when cold. For highly soluble compounds, consider using an anti-solvent. Dissolve your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.
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Slowing Down Crystallization: Rapid cooling often leads to the formation of oils or amorphous solids. To slow down the process, you can:
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Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a refrigerator.
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Insulate the crystallization vessel (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to ensure gradual cooling.
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Utilize vapor diffusion by dissolving your compound in a small amount of a volatile solvent and placing this in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote gradual crystallization.
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-
Seeding: Introducing a seed crystal can provide a nucleation site for crystal growth. A seed crystal can be a small crystal of your compound from a previous successful crystallization or a crystal of a structurally similar compound. You can also create seed crystals by dipping a glass rod into the supersaturated solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.
-
Purity: Impurities can significantly inhibit crystallization. Ensure your D-xylofuranose derivative is sufficiently pure. If necessary, purify the compound further using techniques like column chromatography before attempting crystallization.
Question 2: I am observing very few or no crystals forming. What could be the reason?
Answer: A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated. Consider the following troubleshooting steps:
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much solvent, which could lead to rapid precipitation.
-
Optimize Temperature: The solubility of most compounds is temperature-dependent. If cooling to room temperature or even 4°C is not inducing crystallization, you may need to try even lower temperatures (e.g., -20°C).
-
Scratching the Flask: Inducing nucleation can sometimes be achieved by scratching the inside of the glass vessel at the meniscus with a glass rod. The microscopic scratches on the glass surface can act as nucleation sites.
-
Solvent System: Re-evaluate your solvent system. A single solvent may not be optimal. Experiment with binary or even tertiary solvent systems to fine-tune the solubility.
Question 3: The crystals I obtained are very small, like a powder. How can I grow larger crystals?
Answer: The formation of very small crystals or a powder is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, single crystals suitable for X-ray diffraction, you need to slow down the crystallization process:
-
Slower Cooling: As mentioned previously, a slower cooling rate allows fewer crystal nuclei to form and provides more time for the molecules to deposit onto the existing crystal lattice, resulting in larger crystals.
-
Reduce Supersaturation: A highly supersaturated solution will lead to rapid precipitation. Try using a slightly lower concentration of your compound.
-
Vapor Diffusion: This is often the best method for growing high-quality single crystals. Dissolve your compound in a small vial using a volatile solvent. Place this vial inside a larger, sealed jar containing a small amount of a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility, promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Over time, the solvents will slowly mix at the interface, inducing crystallization.
Question 4: How do protecting groups on my D-xylofuranose derivative affect its crystallization?
Answer: Protecting groups play a significant role in the crystallization of sugar derivatives. Bulky and rigid protecting groups can facilitate crystallization by:
-
Reducing Conformational Flexibility: Sugar molecules are inherently flexible. Protecting groups can lock the furanose ring into a more rigid conformation, which can favor packing into a crystal lattice.
-
Enhancing Intermolecular Interactions: Aromatic protecting groups, such as benzoates, can introduce π-π stacking interactions, which can promote crystallization.[1] For instance, p-nitrobenzoates have been historically used to increase the crystallinity of compounds for X-ray diffraction studies due to strong π-π stacking interactions.[1]
-
Modifying Solubility: Protecting groups alter the polarity of the molecule, thereby changing its solubility profile. This allows for the use of a wider range of organic solvents for crystallization. For example, benzoylated xylofuranose (B8766934) derivatives have shown good crystallizing tendencies from solvents like acetone (B3395972) and methyl ethyl ketone.[2]
If you are struggling to crystallize a derivative with simple protecting groups, consider synthesizing a derivative with more rigid or interactive protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing D-xylofuranose derivatives? A1: There is no universal "best" solvent, as the ideal choice depends on the specific derivative and its protecting groups. However, common solvents that have been successfully used include alcohols (methanol, ethanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[2][3] Often, a mixture of a good solvent and a poor solvent (anti-solvent) is most effective. For example, recrystallization of β-D-xylofuranose tetrabenzoate has been achieved from acetone.[2]
Q2: At what temperature should I conduct my crystallization experiments? A2: Crystallization is typically initiated by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool. The final cooling temperature can range from ambient temperature down to -20°C. The optimal temperature profile will depend on the solubility curve of your specific compound in the chosen solvent system. A slower cooling rate generally yields better quality crystals.
Q3: My compound crystallizes, but the yield is very low. How can I improve it? A3: A low yield can be due to several factors:
-
Incomplete Crystallization: A significant amount of your compound may remain dissolved in the mother liquor. Try cooling the solution to a lower temperature or concentrating the mother liquor to recover more product.
-
Too Much Solvent: Using an excessive amount of solvent will result in a lower yield. Always aim to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Losses During Filtration and Washing: Be mindful of losses during the recovery of the crystals. Wash the crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q4: Can impurities co-crystallize with my D-xylofuranose derivative? A4: Yes, it is possible for impurities, especially those that are structurally similar to your target compound, to co-crystallize. If you suspect this is happening, you may need to perform multiple recrystallizations to achieve the desired purity. Analytical techniques such as NMR spectroscopy and HPLC can be used to assess the purity of your crystals.
Data Presentation
Table 1: Reported Crystallization Solvents for D-Xylofuranose Derivatives
| D-Xylofuranose Derivative | Crystallization/Recrystallization Solvent(s) | Reference |
| β-D-Xylofuranose tetrabenzoate | Acetone, Methyl ethyl ketone | [2] |
| 2,3,5-tri-O-benzyl-α,β-D-xylofuranose | Methanol, DMF (as reaction solvents, implying potential for crystallization) | [4][5] |
Experimental Protocols
Below are generalized methodologies for common crystallization techniques adapted for D-xylofuranose derivatives.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, add the D-xylofuranose derivative to be crystallized. Add a small amount of a suitable solvent. Heat the mixture with gentle swirling (e.g., in a water bath) until the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To slow down the cooling process further, the flask can be placed in an insulated container.
-
Crystal Growth: Once the flask has reached room temperature, if crystals have formed, you can proceed to isolation. If not, or to improve the yield, place the flask in a refrigerator (4°C) or a freezer (-20°C) for several hours to overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation of the Sample Vial: Dissolve 5-10 mg of the purified D-xylofuranose derivative in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.
-
Preparation of the Reservoir: In a larger jar or beaker, add a layer of an "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or pentane). The anti-solvent should be miscible with the "good" solvent.
-
Assembly: Carefully place the small vial containing the sample solution inside the larger jar. Ensure the solvent levels are such that there is no direct mixing.
-
Sealing and Incubation: Seal the larger jar tightly and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Crystal Growth: Over time, the more volatile solvent from the inner vial will slowly diffuse out and mix with the vapor of the anti-solvent in the outer jar, which will in turn diffuse into the inner vial. This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the growth of high-quality crystals over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Troubleshooting Workflow for Crystallization
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems with D-xylofuranose derivatives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,5-<i>Tri</i>-<i>O</i>-benzyl-d-xylofuranose - ProQuest [proquest.com]
Technical Support Center: Optimization of Glycosidic Bond Formation
Welcome to the technical support center for the optimization of reaction conditions for glycosidic bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems encountered during glycosidic bond formation experiments.
1. Low Reaction Yield
Q: My glycosylation reaction is resulting in a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in glycosylation reactions can arise from several factors. A primary cause is often the suboptimal activation of the glycosyl donor.[1] Inefficient activation by a Lewis acid can lead to low conversion.[1] This may be due to an inappropriate choice of Lewis acid for the specific acceptor, insufficient equivalents of the activator, or deactivation of the catalyst.[1] Additionally, the formation of byproducts, such as partially deacetylated glycosides, can reduce the yield of the desired fully protected product.[1]
Troubleshooting Strategies:
-
Optimize Activator/Promoter: The choice and amount of the promoter or activator are critical.[2] For instance, when using thioglycosides, triflate-generating reagents are common activators.[3] The promoter system influences the formation of reactive intermediates, thereby affecting the reaction outcome.[3] Screening different Lewis acids (e.g., BF₃·Et₂O, TMSOTf) and their stoichiometry is often necessary to find the optimal conditions for a specific donor-acceptor pair.[1]
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Employ a Glycosylation-Reacetylation Protocol: To combat the formation of partially deprotected byproducts, a one-pot glycosylation-reacetylation protocol can be highly effective.[1] After the initial glycosylation is complete, adding acetic anhydride (B1165640) and a mild base (like pyridine) to the reaction mixture will re-acetylate the hydroxyl groups, converting the byproducts into the desired product and simplifying purification.[1]
-
Control Reaction Temperature: Temperature significantly influences reaction kinetics. Running reactions at a single, controlled temperature is recommended over a gradual increase.[4][5] Excessively low temperatures can lead to sluggish reactions, while high temperatures may cause side reactions and decomposition of the glycosyl donor.[6]
-
Consider Donor and Acceptor Reactivity: The inherent reactivity of both the glycosyl donor and acceptor plays a crucial role.[7][8] The steric and electronic properties of both molecules will affect the reaction rate and yield.[4]
2. Poor Stereoselectivity
Q: I am struggling to control the stereoselectivity of my glycosylation reaction. What factors influence the formation of α- vs. β-glycosidic bonds?
A: Achieving high stereoselectivity is a significant challenge in glycosidic bond synthesis.[9] The outcome is influenced by a complex interplay of various factors.[2][9]
Key Factors Influencing Stereoselectivity:
-
Protecting Groups: Protecting groups have a profound impact on stereoselectivity.[2][10][11]
-
Neighboring Group Participation: An acyl-type protecting group at the C-2 position of the glycosyl donor can participate in the reaction to form a dioxolenium ion intermediate, which blocks one face of the molecule, leading to the formation of 1,2-trans-glycosides.[10] For glucosyl donors, this results in β-glycosides, while for mannosyl donors, it yields α-glycosides.[10]
-
Non-Participating Groups: Ether-type protecting groups at C-2 are considered non-participating and are typically used for the synthesis of 1,2-cis-glycosides, though this can sometimes lead to poor selectivity.[2][10]
-
Remote Participation: Protecting groups at other positions (e.g., C-4, C-6) can also influence the stereochemical outcome through remote participation.[10][12]
-
-
Solvent Effects: The choice of solvent is critical.[7][4][9]
-
Ether-type solvents like diethyl ether and tetrahydrofuran (B95107) can participate in the reaction, often favoring the formation of axial (e.g., α- for glucose) glycosidic bonds.[13]
-
Nitrile solvents can also participate and should generally be avoided unless this effect is desired.[4]
-
More polar solvents can support a more SN1-like mechanism, which may lead to a loss of stereoselectivity.[4]
-
-
Leaving Group: The nature and anomericity of the leaving group can influence the reaction mechanism and stereochemical outcome.[2][14] Certain leaving groups, like β-glycosyl halides, can provide excellent 1,2-cis selectivity.[2]
-
Temperature: Lower reaction temperatures generally favor 1,2-trans glycoside formation in kinetically controlled reactions.[13] An increase in temperature can lead to a shift towards an SN1-like mechanism and an erosion of stereoselectivity.[4]
-
Promoter/Activator: The choice of promoter can significantly affect stereoselectivity.[3] For example, with galactosyl donors, the stronger Lewis acid TMSOTf can lead to higher α-selectivity compared to BF₃·Et₂O.[1]
Troubleshooting Flowchart for Stereoselectivity Issues:
Caption: Troubleshooting workflow for poor stereoselectivity.
3. Reaction Monitoring and Purification
Q: What are the best practices for monitoring my glycosylation reaction and purifying the product?
A: Proper reaction monitoring and purification are crucial for a successful outcome.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a common and effective method for monitoring the progress of a glycosylation reaction.[1] You should observe the disappearance of the starting materials (glycosyl donor and acceptor) and the appearance of a new spot corresponding to the product.[1]
Purification:
-
Work-up: After the reaction is complete, it needs to be quenched, typically by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The mixture is then transferred to a separatory funnel, diluted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂), and washed sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Column Chromatography: The most common method for purifying glycosylation products is silica (B1680970) gel column chromatography.[1] This allows for the separation of the desired product from unreacted starting materials and byproducts.
-
Challenges: Purification of glycosylated products can be challenging due to the structural similarity of the desired product and potential byproducts.[15][16] Variability in glycosylation patterns can also complicate purification.[16]
Data Presentation: Factors Affecting Glycosylation
The following tables summarize key quantitative and qualitative data regarding factors that influence glycosidic bond formation.
Table 1: Influence of C-2 Protecting Group on Stereoselectivity
| C-2 Protecting Group | Type | Expected Stereochemical Outcome | Mechanism |
| Acetyl (Ac), Benzoyl (Bz) | Participating | 1,2-trans | Neighboring Group Participation |
| Benzyl (Bn), Silyl (e.g., TBS) | Non-participating | 1,2-cis (often with mixed results) | SN1/SN2-like |
Table 2: Common Promoters/Activators and Their Applications
| Promoter/Activator | Common Glycosyl Donor | Notes |
| Boron trifluoride etherate (BF₃·Et₂O) | Peracetylated sugars, Thioglycosides | Versatile Lewis acid, often favors 1,2-trans products with participating groups.[1] |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Trichloroacetimidates, Thioglycosides | Stronger Lewis acid, can promote SN1-like pathways and higher α-selectivity.[1] |
| N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | Thioglycosides | Potent electrophilic activator system.[17] |
| Silver triflate (AgOTf) | Glycosyl bromides | Activates glycosyl halides.[17] |
Table 3: Solvent Effects on Glycosylation Outcome
| Solvent | General Effect |
| Dichloromethane (CH₂Cl₂), Toluene | Generally non-participating, good for many glycosylations.[13] |
| Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Participating, can favor axial glycoside formation.[13] |
| Acetonitrile (MeCN), Dimethylformamide (DMF) | Participating, can influence stereoselectivity.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for a BF₃·Et₂O Promoted Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Mixture: In a round-bottom flask, dissolve the glycosyl donor and glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or cooling bath.
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Promoter Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (e.g., 16-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: One-Pot Glycosylation-Reacetylation
This protocol is useful for improving yields when deacetylation byproducts are formed.
-
Glycosylation: Follow steps 1-6 of the General Glycosylation Protocol.
-
Reacetylation: Once the glycosylation is deemed complete, cool the reaction mixture back to 0 °C.
-
Sequentially add pyridine, followed by acetic anhydride, directly to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until TLC analysis indicates the conversion of byproducts to the fully acetylated product.
-
Work-up and Purification: Proceed with steps 7 and 8 of the General Glycosylation Protocol.[1]
Visualizations
Glycosylation Reaction Mechanism Overview
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 3. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The Impact of Leaving Group Anomericity on the Structure of Glycosyl Cations of Protected Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scorpiusbiologics.com [scorpiusbiologics.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
Technical Support Center: Deacetylation of Xylofuranosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of acetate (B1210297) protecting groups from xylofuranosides.
Troubleshooting Guide
This guide addresses common issues encountered during the deacetylation of xylofuranosides, offering potential causes and solutions to streamline your experimental workflow.
Issue 1: Incomplete or Slow Deacetylation Reaction
Symptoms: TLC analysis shows the presence of starting material or partially deacetylated intermediates even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Catalyst/Reagent | For Zemplén deacetylation, ensure a truly catalytic amount of sodium methoxide (B1231860) is used. If the reaction stalls, a small additional amount of catalyst can be introduced. For other methods, verify the stoichiometry of the reagents. |
| Poor Quality Reagents | Use freshly prepared sodium methoxide solution. Anhydrous methanol (B129727) is crucial for the Zemplén method to proceed efficiently. |
| Low Reaction Temperature | While most deacetylations proceed at room temperature, gentle warming (e.g., to 40°C) can increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures. |
| Steric Hindrance | Acetyl groups in sterically hindered positions may be more difficult to remove. Consider extending the reaction time or employing a stronger base or different deprotection method. |
Issue 2: Formation of Side Products
Symptoms: TLC analysis reveals unexpected spots, indicating the formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Acyl Migration | Under basic conditions, acyl migration to a neighboring hydroxyl group can occur, especially with partially deacetylated intermediates. Minimize reaction times and maintain lower temperatures to reduce the likelihood of migration.[1] |
| Base-Sensitive Functional Groups | If your xylofuranoside contains other base-labile protecting groups or functionalities, they may be cleaved under the reaction conditions. Consider using milder conditions (e.g., enzymatic deacetylation) or a different protecting group strategy. |
| Epimerization | Strong basic conditions can potentially lead to epimerization at sensitive chiral centers. Use catalytic amounts of base and monitor the reaction closely. |
| Disulfide Linkage Instability | Zemplén deacetylation may not be suitable for carbohydrates with disulfide linkages due to the instability of the disulfide bond under basic conditions.[2] |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms: Challenges in separating the deacetylated product from salts or other impurities during workup and chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Residual Base | In Zemplén deacetylation, it is critical to neutralize the reaction mixture completely. Use an acidic ion-exchange resin (e.g., Amberlite IR-120 H+) until the pH is neutral.[3] |
| Co-elution of Products | The polarity of the deacetylated product may be very similar to that of partially deacetylated intermediates, making chromatographic separation difficult. Optimize your solvent system for column chromatography to achieve better separation. |
| Product Solubility | The fully deacetylated xylofuranoside may have significantly different solubility properties compared to its acetylated precursor. Ensure the appropriate solvent is used for extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing acetate protecting groups from xylofuranosides?
The most widely used method is the Zemplén deacetylation.[2][3] This reaction involves treating the acetylated xylofuranoside with a catalytic amount of sodium methoxide in methanol at room temperature.[2] It is generally a mild, efficient, and high-yielding procedure.[2]
Q2: How does the Zemplén deacetylation work?
Zemplén deacetylation is a transesterification reaction. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This results in the formation of methyl acetate and the deprotected hydroxyl group on the xylofuranoside. The sodium methoxide is regenerated in the process, which is why only a catalytic amount is needed.[2]
Q3: Are there alternative methods to Zemplén deacetylation?
Yes, several alternatives exist, each with its own advantages and disadvantages:
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Acid-Catalyzed Hydrolysis: This method typically uses aqueous acids like HCl or trifluoroacetic acid.[4] However, it is harsher and can cleave acid-sensitive groups, including the glycosidic bond itself.[4]
-
Basic Hydrolysis (Saponification): Using stoichiometric amounts of bases like sodium hydroxide (B78521) or potassium carbonate in a water/methanol mixture can also remove acetate groups.[4]
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Enzymatic Deacetylation: The use of enzymes, such as lipases, offers a very mild and often regioselective method for deprotection.[5][6] This is particularly useful for substrates with base-sensitive functionalities.[6]
-
Organotin Reagents: Dibutyltin (B87310) oxide has been used for selective deacetylation, particularly for removing acetyl groups with lower steric hindrance.[7][8]
Q4: Can I selectively remove only some of the acetate groups?
Achieving regioselective deacetylation can be challenging but is possible. The relative reactivity of the acetyl groups can be influenced by steric and electronic factors.[5] Enzymatic methods are often employed for their high regioselectivity.[5] Some chemical methods using organotin reagents have also shown success in selective deprotection.[7]
Q5: How do I monitor the progress of my deacetylation reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. The deacetylated product will be significantly more polar than the starting material, resulting in a lower Rf value. A stain that visualizes carbohydrates, such as a ceric ammonium (B1175870) molybdate (B1676688) (CAM) or p-anisaldehyde stain, should be used.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of a Per-O-acetylated Xylofuranoside
Materials:
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Per-O-acetylated xylofuranoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite IR-120 (H+) ion-exchange resin
-
TLC plates, developing chamber, and appropriate stain
Procedure:
-
Dissolve the per-O-acetylated xylofuranoside (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise (e.g., 0.1 equivalents).
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Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, add Amberlite IR-120 (H+) resin to the reaction mixture and stir until the pH becomes neutral.
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Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deacetylated xylofuranoside.
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Purify the residue by silica (B1680970) gel column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for deacetylation reactions.
Caption: Experimental workflow for Zemplén deacetylation.
References
- 1. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]
- 7. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing anomerization of D-Xylofuranose, 1,2,3,5-tetraacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the anomerization of D-Xylofuranose, 1,2,3,5-tetraacetate during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound, with a focus on preventing and identifying anomerization.
Issue 1: Presence of Anomeric Impurities in NMR Spectrum After Synthesis
-
Question: My 1H NMR spectrum of freshly synthesized this compound shows two sets of anomeric proton signals. How can I synthesize the compound to obtain a single anomer?
-
Answer: The presence of both α and β anomers is a common issue. To achieve anomerically pure synthesis, consider the following strategies:
-
Thermodynamic vs. Kinetic Control: Synthesis conditions can favor either the thermodynamic or kinetic product. Acidic conditions often lead to an equilibrium mixture of anomers, while specific basic conditions might favor one anomer over the other.[1]
-
Neighboring Group Participation: The acetyl group at C-2 can participate in the reaction to favor the formation of the 1,2-trans product.
-
Starting Material and Reagents: The choice of starting material (e.g., a specific anomer of D-xylose) and acetylating agent can influence the anomeric outcome. Peracetylation with acetic anhydride (B1165640) in the presence of a catalyst like perchloric acid or sodium acetate (B1210297) can yield different anomeric ratios.[1]
-
Issue 2: Anomerization During Purification
-
Question: I have an anomerically pure sample, but I observe anomerization after column chromatography. How can I prevent this?
-
Answer: Anomerization can be catalyzed by acidic or basic residues on the stationary phase (e.g., silica (B1680970) gel).
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Neutralize Stationary Phase: Before use, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) or pyridine, to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a polymeric support.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
HPLC Separation: High-performance liquid chromatography (HPLC) on a suitable chiral column can be an effective method for separating anomers.[3][4]
-
Issue 3: Anomerization During Storage
-
Question: My anomerically pure sample of this compound shows the presence of the other anomer after storage. What are the optimal storage conditions?
-
Answer: Anomerization can occur over time, especially under suboptimal storage conditions.
-
Low Temperature: Store the compound at low temperatures, preferably at -20°C or below, to minimize the rate of equilibration.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air, which can contribute to degradation and anomerization.
-
Aprotic Solvent: If stored in solution, use a dry, aprotic solvent. Protic solvents can facilitate anomerization.
-
Avoid Acyl Migration: Acetyl migration is a related issue that can lead to a mixture of isomers. Storage in a dry, cold environment helps to minimize this as well. It is often recommended to desilylate acetylated intermediates immediately before use rather than storing the deprotected sugar to avoid migration.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What is anomerization and why is it a concern for this compound?
A1: Anomerization is the process of interconversion between the α and β anomers of a cyclic sugar. For this compound, the anomeric carbon (C-1) can have its acetate group in two different orientations. This is a concern in research and drug development because the two anomers can have different biological activities and physical properties. For consistent and reproducible experimental results, it is crucial to work with an anomerically pure compound.
Q2: What factors can induce the anomerization of this compound?
A2: Several factors can promote anomerization:
-
Temperature: Higher temperatures increase the rate of anomerization by providing the necessary activation energy for the interconversion.[6]
-
pH (Acid/Base Catalysis): Both acidic and basic conditions can catalyze anomerization. Traces of acid or base in solvents or on glassware can be sufficient to cause this process.
-
Solvent: Protic solvents (e.g., water, methanol) can facilitate anomerization by stabilizing the open-chain intermediate. The anomeric equilibrium can also be influenced by the polarity of the solvent.[7]
-
Moisture: The presence of water can promote hydrolysis of the acetate groups and facilitate ring-opening, leading to anomerization.
Q3: How can I identify the α and β anomers of this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying anomers.
-
1H NMR: The anomeric proton (H-1) of the α and β anomers will have distinct chemical shifts and coupling constants (3JH1,H2). Generally, for furanoses, the 3JH1,H2 coupling constant is larger for the 1,2-cis anomer (α in the case of xylofuranose) than for the 1,2-trans anomer (β).
-
13C NMR: The anomeric carbon (C-1) will also show distinct chemical shifts for the two anomers.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in the complete assignment of the proton and carbon signals for each anomer.
Q4: Is there a risk of acetyl group migration in this compound?
A4: Yes, acetyl migration is a known phenomenon in acetylated sugars, including furanosides.[8][9][10] This intramolecular transesterification can lead to a mixture of positional isomers. To minimize acetyl migration:
-
Avoid prolonged exposure to basic or acidic conditions.
-
Work at low temperatures whenever possible.
-
Use dilute conditions for reactions where base is present to disfavor intermolecular transesterification.[9]
Data Presentation
Table 1: Influence of Catalysts on Anomeric Distribution in Peracetylation of Monosaccharides
| Monosaccharide | Catalyst | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) | Open-chain (%) |
| D-glucose | HClO₄ | 38.2 | 61.8 | - | - | - |
| NaOAc | 3.9 | 96.1 | - | - | - | |
| D-galactose | HClO₄ | 58.1 | 41.9 | - | - | - |
| NaOAc | 10.5 | 89.5 | - | - | - | |
| D-mannose | HClO₄ | 85.3 | 14.7 | - | - | - |
| NaOAc | 69.2 | 30.8 | - | - | - | |
| L-arabinose | HClO₄ | 68.3 | 31.7 | - | - | - |
| NaOAc | 35.1 | 64.9 | - | - | - | |
| D-fructose | HClO₄ | - | 47.2 | 18.5 | 29.3 | 5.0 |
| NaOAc | - | 53.8 | 15.4 | 30.8 | - | |
| Data adapted from a study on peracetylation of various monosaccharides. While not specific to D-xylose, it illustrates the significant impact of the catalyst on the anomeric distribution.[1] |
Experimental Protocols
Protocol 1: General Procedure for Anomerically Selective Synthesis (Conceptual)
This protocol is a conceptual guideline based on principles of stereoselective glycosylation.
-
Starting Material: Begin with an anomerically pure form of a suitable D-xylofuranose derivative.
-
Protecting Group Strategy: Employ protecting groups that favor the formation of a single anomer. For instance, a participating group at C-2 can direct the stereochemical outcome.
-
Reaction Conditions:
-
Use a non-polar, aprotic solvent to minimize anomerization.
-
Maintain a low reaction temperature to favor the kinetic product if desired.
-
Choose a catalyst known to promote stereoselective acetylation.
-
-
Work-up: Use a neutral or slightly acidic work-up to avoid base-catalyzed anomerization.
-
Purification: Purify the product quickly using a neutralized stationary phase as described in the troubleshooting guide.
Protocol 2: Monitoring Anomerization by 1H NMR
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ for a non-protic environment, or CD₃OD to observe solvent effects).
-
Initial Spectrum: Acquire a 1H NMR spectrum immediately after dissolution.
-
Time-course Analysis: Acquire subsequent spectra at regular intervals (e.g., every hour, then every few hours) to monitor changes in the integration of the anomeric proton signals.
-
Equilibrium: Continue monitoring until the ratio of the anomers becomes constant, indicating that equilibrium has been reached.
-
Data Analysis: Calculate the percentage of each anomer at each time point by comparing the integration of their respective anomeric proton signals.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Investigation of acetyl migrations in furanosides [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
A detailed methodology for the acetylation of D-xylose to synthesize this compound is provided below. This protocol is based on established methods of carbohydrate peracetylation.[1][2]
Materials:
-
D-xylose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve D-xylose (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Acetylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (a minimum of 4.0 equivalents, one for each hydroxyl group) to the solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This may take several hours.[3]
-
Quenching: Once the reaction is complete, quench it by the slow addition of dry methanol.
-
Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.
-
Work-up:
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.
-
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected yield for the peracetylation of D-xylose?
-
A1: The yields for the per-O-acetylation of pentoses like D-xylose are typically in the range of 58-66% when using acetic anhydride and pyridine.[1] However, yields can be optimized to be significantly higher under specific conditions.
-
-
Q2: How can I confirm the structure of the synthesized this compound?
-
A2: The structure of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry. These techniques will provide information on the proton and carbon environments within the molecule and its molecular weight, confirming the presence of the acetyl groups and the furanose ring structure.
-
-
Q3: What is the role of pyridine in this reaction?
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient work-up leading to product loss. | 1. Ensure an excess of acetic anhydride is used. Extend the reaction time and continue to monitor by TLC. Consider adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). 2. Maintain the reaction temperature as specified. Avoid overly acidic or basic conditions during work-up. 3. Ensure proper phase separation during extractions and minimize transfers. |
| Presence of multiple spots on TLC after reaction | 1. Incomplete acetylation leading to a mixture of partially acetylated products. 2. Formation of pyranose anomers in addition to the desired furanose form. 3. Presence of unreacted starting material. | 1. Increase the amount of acetic anhydride and/or the reaction time. 2. The reaction conditions can influence the ratio of furanose to pyranose rings. Purification by column chromatography is essential to isolate the desired furanose isomer. Stereoselective methods might be required for specific anomers.[5] 3. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, add more acetylating agent. |
| Difficulty in removing pyridine | Pyridine has a high boiling point and can be challenging to remove completely by simple evaporation. | Co-evaporation with a higher boiling point, non-reactive solvent like toluene is an effective method to azeotropically remove residual pyridine. Repeat this process multiple times for best results.[3] |
| Product appears as a syrup or oil instead of a solid | The product may be an amorphous solid or a mixture of anomers, which can result in a non-crystalline form. | Ensure high purity of the product through careful column chromatography. Attempts to crystallize the product from a suitable solvent system can be made, though some acetylated sugars are known to be syrups. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of acetylated xylose derivatives.
| Parameter | Value | Reference |
| Typical Yield (Peracetylation of D-xylose) | 58-66% | [1] |
| High-Yield Synthesis (Stereoselective) | Up to 97% for α-pyranose anomer | [5] |
| Molecular Formula | C₁₃H₁₈O₉ | |
| Molecular Weight | 318.28 g/mol | |
| Reagent Ratio (Acetic Anhydride per -OH) | 1.5 - 2.0 equivalents | [2] |
| Reaction Time | Several hours (monitored by TLC) | [1][3] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. secure.confis.cz [secure.confis.cz]
- 5. Stereoselective acetylation of hemicellulosic C5-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative 1H NMR Analysis of D-Xylofuranose, 1,2,3,5-tetraacetate and D-Ribofuranose Tetraacetate for Researchers
A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data of D-Xylofuranose, 1,2,3,5-tetraacetate and D-Ribofuranose, 1,2,3,5-tetraacetate is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side analysis of their distinct spectral features, supported by experimental data and detailed protocols, to aid in the structural elucidation and quality assessment of these important acetylated furanose derivatives.
The stereochemical differences between D-xylofuranose and D-ribofuranose at the C3 position of the furanose ring lead to distinct and predictable variations in their respective ¹H NMR spectra upon acetylation. These differences are primarily observed in the chemical shifts (δ) and scalar coupling constants (J) of the ring protons, providing a reliable method for their differentiation and characterization.
Structural and Spectral Comparison
The key structural difference between the two molecules lies in the orientation of the hydroxyl group at the C3 position. In D-ribofuranose, the hydroxyl groups at C2 and C3 are cis to each other, whereas in D-xylofuranose, they are in a trans configuration. This stereochemical inversion directly influences the local electronic environment and the dihedral angles between adjacent protons, which are reflected in their ¹H NMR spectra.
Table 1: ¹H NMR Data for β-D-Ribofuranose, 1,2,3,5-tetraacetate in CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 6.17 |
| H-2 | 5.35 |
| H-3 | 5.35 |
| H-4 | 4.38 |
| H-5a, H-5b | 4.33, 4.15 |
| Acetyl (CH₃) | 2.14, 2.11, 2.10, 2.08 |
Note: Specific coupling constants and integration values were not fully detailed in the available search results.
For this compound, one would anticipate a noticeable difference in the chemical shifts and coupling constants for H-2, H-3, and H-4 due to the change in stereochemistry at C3. Specifically, the coupling constant between H-2 and H-3 (³JH2-H3) is expected to be significantly different from that of the ribo-isomer, reflecting the altered dihedral angle.
Experimental Protocols
Synthesis of Tetra-O-acetyl-β-D-ribofuranose
A common method for the synthesis of β-D-Ribofuranose, 1,2,3,5-tetraacetate involves the acetylation of D-ribose using acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine (or another suitable catalyst)
-
Concentrated Sulfuric Acid (optional, for acetolysis)
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a flask containing D-ribose, add an excess of acetic anhydride and pyridine.
-
The reaction mixture is stirred, often at a controlled temperature (e.g., 0 °C to room temperature), until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of ice-water.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography to obtain the pure β-anomer.
Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose
The synthesis of this compound follows a similar acetylation procedure starting from D-xylose. It is important to control the reaction conditions to favor the formation of the furanose ring over the more stable pyranose form.
Procedure: A general procedure involves the reaction of D-xylose with acetic anhydride and a catalyst. Specific conditions may be adjusted to optimize the yield of the furanose isomer.
¹H NMR Analysis Protocol
Instrumentation and Sample Preparation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve approximately 5-10 mg of the purified acetylated sugar in about 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling constants to assign the protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed for unambiguous assignment of coupled protons.
Structural Elucidation and Data Interpretation Workflow
The following diagram illustrates the logical workflow for the synthesis and ¹H NMR analysis of D-xylofuranose and D-ribofuranose tetraacetates, highlighting the key steps in distinguishing the two isomers.
Caption: Synthesis and ¹H NMR analysis workflow.
A Comparative Guide to HPLC Methods for Purity Analysis of D-Xylofuranose, 1,2,3,5-tetraacetate
The determination of purity for acetylated monosaccharides like D-Xylofuranose, 1,2,3,5-tetraacetate is a critical step in carbohydrate synthesis and drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. The hydrophobic nature of the acetyl protecting groups makes reversed-phase chromatography a logical and effective choice for analysis.[1] This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Recommended HPLC Methods
Given the peracetylated and thus relatively nonpolar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[1] However, for comparison, Hydrophilic Interaction Liquid Chromatography (HILIC) is also presented as an alternative, which can be effective for separating polar analytes and related impurities.[2] The choice of detector is crucial as the analyte lacks a strong UV chromophore; therefore, Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) are commonly employed.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) with RI Detection | Method 2: Reversed-Phase HPLC (RP-HPLC) with ELSD | Method 3: HILIC with RI or ELSD |
| Principle | Separation based on hydrophobicity. The nonpolar stationary phase retains the acetylated sugar, which is eluted by a polar mobile phase.[1] | Separation based on hydrophobicity, with detection of non-volatile analyte after mobile phase evaporation. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. |
| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | C18 (Octadecylsilane), 3.5 or 5 µm particle size, 4.6 x 150 mm | Amide or Amino-bonded silica, 3 or 5 µm particle size, 4.6 x 150 mm[2] |
| Mobile Phase | Isocratic or Gradient: Acetonitrile (B52724)/Water (e.g., 60:40 v/v) | Gradient: Acetonitrile/Water (e.g., starting at 50:50 and increasing acetonitrile concentration) | Isocratic or Gradient: Acetonitrile/Water (e.g., 85:15 v/v)[3][4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30-35 °C | 30-40 °C | 35-40 °C |
| Detector | Refractive Index (RI)[5] | Evaporative Light Scattering Detector (ELSD)[5] | Refractive Index (RI) or ELSD |
| Pros | Robust and widely available; good for quantifying major components; non-destructive. | Higher sensitivity than RI for non-volatile compounds; compatible with gradient elution. | Good for separating polar impurities (e.g., partially deacetylated forms); offers alternative selectivity. |
| Cons | Not compatible with gradient elution; sensitive to temperature and pressure fluctuations. | Requires analyte to be non-volatile; detector response can be non-linear. | Can have longer equilibration times; silica-based amino columns may have limited pH stability.[2] |
Experimental Protocols
Below are detailed protocols for the key experiments.
1. Sample Preparation
-
Objective : To prepare the this compound sample for HPLC analysis.
-
Procedure :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the initial mobile phase solvent (e.g., Acetonitrile/Water mixture) to create a stock solution of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector (e.g., 0.1-0.5 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter.[6]
-
2. HPLC Method Protocol (Example: Method 1 - RP-HPLC with RI Detection)
-
Objective : To perform the purity analysis using the established HPLC method.
-
Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.
-
Procedure :
-
System Setup :
-
Install a C18 column (5 µm, 4.6 x 250 mm).
-
Set the mobile phase as a pre-mixed and degassed solution of Acetonitrile and HPLC-grade water (60:40 v/v).
-
-
Equilibration :
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved on the RI detector.
-
-
Analysis :
-
Set the injection volume to 10 µL.
-
Inject a blank (mobile phase) first, followed by the prepared sample solutions.
-
Run the analysis for a sufficient time (e.g., 20-30 minutes) to ensure elution of all potential impurities.
-
-
Data Processing :
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for selecting an appropriate HPLC method.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
A Head-to-Head Battle: Comparing Mass Spectrometry Techniques for the Analysis of Acetylated Pentofuranoses
For researchers, scientists, and drug development professionals working with pentofuranoses, choosing the optimal analytical technique is paramount for accurate and reliable quantification and structural elucidation. This guide provides a comprehensive comparison of two powerhouse mass spectrometry (MS) platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of acetylated pentofuranoses. We delve into the experimental protocols, performance metrics, and fragmentation patterns to equip you with the data needed to make an informed decision for your specific research needs.
Pentofuranoses, five-carbon sugars with a furanose ring structure, are integral components of nucleic acids (ribose and deoxyribose) and various glycoconjugates. Their analysis is often complicated by their high polarity and low volatility. Acetylation, a common derivatization technique, effectively addresses these challenges by replacing polar hydroxyl groups with nonpolar acetyl groups, rendering the molecules amenable to chromatographic separation and mass spectrometric detection.[1]
At a Glance: GC-MS vs. LC-MS for Acetylated Pentofuranoses
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity and other physicochemical properties. |
| Derivatization | Mandatory. Acetylation (e.g., alditol acetates) is required to increase volatility.[1] | Optional. Can be used to enhance ionization or chromatographic retention, but direct analysis is often possible. |
| Sample Volatility | High volatility required. | Not a limiting factor; suitable for non-volatile and thermally labile compounds.[2] |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique leading to extensive fragmentation.[2][3] | "Soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often preserving the molecular ion.[2][3] |
| Sensitivity | Generally high, with Limits of Detection (LODs) in the low μg/mL range.[4] | Can achieve very high sensitivity, with Limits of Quantitation (LLOQs) in the ng/mL to pg/mL range.[5][6][7] |
| Throughput | Can be lower due to longer run times for complex separations. | Can be high, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Key Advantage | Robust, reproducible, and provides detailed structural information through characteristic fragmentation patterns. | Versatile, applicable to a wider range of analytes without derivatization, and generally more sensitive. |
Experimental Deep Dive: Protocols for Analysis
Accurate and reproducible data begin with a well-defined experimental protocol. Below are detailed methodologies for both GC-MS and LC-MS analysis of acetylated pentofuranoses.
GC-MS Analysis: The Alditol Acetate (B1210297) Method
The alditol acetate derivatization is a robust and widely used method for preparing pentoses for GC-MS analysis. This multi-step process converts the sugar into a single, stable derivative, simplifying the resulting chromatogram.[8]
Experimental Protocol:
-
Hydrolysis: If the pentofuranose (B7776049) is part of a larger structure (e.g., a polysaccharide), it must first be hydrolyzed to release the monosaccharide. This is typically achieved by treating the sample with an acid, such as trifluoroacetic acid (TFA).
-
Reduction: The aldehyde group of the pentose (B10789219) is reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step is crucial for preventing the formation of multiple anomeric peaks in the chromatogram.
-
Acetylation: The hydroxyl groups of the resulting alditol are acetylated using acetic anhydride (B1165640) with a catalyst such as 1-methylimidazole (B24206) or pyridine. This step renders the molecule volatile.
-
Extraction: The acetylated derivative is extracted into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 150°C, ramp to 250°C at 5°C/min, hold for 5 min |
| Injector Temp | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-500 |
LC-MS/MS Analysis: A Direct Approach
LC-MS offers the advantage of analyzing acetylated pentofuranoses with minimal sample preparation, often without the need for the extensive derivatization required for GC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode for these polar analytes.[9]
Experimental Protocol:
-
Sample Preparation: The sample containing the acetylated pentofuranose is typically dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of acetonitrile).
-
LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of B (e.g., 95%), gradually decrease to elute the analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for structural elucidation |
Decoding the Fragments: Mass Spectral Analysis
The fragmentation patterns observed in the mass spectrometer provide a molecular fingerprint that is crucial for structural confirmation.
GC-EI-MS Fragmentation of Peracetylated Pentofuranoses
Electron ionization is a high-energy process that leads to extensive and predictable fragmentation of peracetylated pentofuranoses. The resulting mass spectrum is rich in structural information. For a peracetylated pentofuranose (e.g., ribofuranose tetraacetate), characteristic fragment ions arise from the cleavage of the sugar ring and the loss of acetyl groups.
A key diagnostic ion for peracetylated ribofuranose is observed at m/z 278.[10] Common fragment ions for peracetylated pentoses also include those corresponding to the loss of acetic acid (60 Da) and ketene (B1206846) (42 Da) from the molecular ion and subsequent fragment ions.
LC-ESI-MS/MS Fragmentation of Acetylated Pentofuranoses
Electrospray ionization is a "soft" ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.
For acetylated xylo-oligosaccharides, a characteristic neutral loss of 60 Da, corresponding to acetic acid, is a dominant feature in the MS/MS spectra.[11] The presence and pattern of other fragment ions can provide information on the location of the acetyl groups.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of acetylated pentofuranoses.
Making the Right Choice
The decision between GC-MS and LC-MS for the analysis of acetylated pentofuranoses depends on the specific goals of the study.
-
For robust, routine quantification where high throughput is not the primary concern and detailed structural information from fragmentation is desired, GC-MS following alditol acetate derivatization is an excellent choice. The well-established protocols and extensive fragmentation libraries make it a reliable technique.[8]
-
For high-sensitivity screening, analysis of complex biological matrices, and studies where minimal sample preparation is preferred, LC-MS/MS is the superior option. Its versatility in handling non-volatile compounds and the ability to achieve lower detection limits make it ideal for demanding applications.[2][12]
Ultimately, the optimal method may involve a complementary approach, leveraging the strengths of both techniques for comprehensive characterization of these vital biomolecules.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Unveiling the Three-Dimensional Architectures of D-Xylofuranose Derivatives: A Comparative Guide to their X-ray Crystallographic Structures
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights into the conformational preferences and intermolecular interactions that govern biological activity and material properties. This guide offers a comparative analysis of the X-ray crystallographic data for various D-xylofuranose derivatives, presenting key structural parameters in a clear, tabular format. Detailed experimental protocols and a generalized workflow for the crystallographic analysis of these sugar derivatives are also provided to support further research in this area.
D-Xylofuranose, a five-membered ring sugar, is a key component of various biologically important molecules, including nucleoside analogues with potential therapeutic applications. The conformation of the furanose ring and the orientation of its substituents are critical for molecular recognition and binding. X-ray crystallography provides unambiguous determination of these structural features.
Comparative Crystallographic Data of D-Xylofuranose Derivatives
The following table summarizes the key crystallographic parameters for two representative D-xylofuranose derivatives, showcasing the impact of different substituents on their solid-state conformations.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | CCDC No. |
| 2,3,5-tri-O-benzyl-α-D-xylofuranose[1][2] | C₂₆H₂₈O₅ | Orthorhombic | P2₁2₁2₁ | 5.9531(2) | 16.1138(6) | 23.0125(9) | 90 | 90 | 90 | 2207.3(1) | 4 | 0.035 | Not provided |
| Methyl α-D-xylofuranoside[3] | C₆H₁₂O₅ | Orthorhombic | P2₁2₁2₁ | 5.586(1) | 7.689(2) | 17.541(4) | 90 | 90 | 90 | 753.4(3) | 4 | 0.036 | 112950 |
Experimental Workflow for X-ray Crystallography of D-Xylofuranose Derivatives
The determination of the crystal structure of a D-xylofuranose derivative by X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis. The following diagram illustrates the key stages involved.
Caption: A generalized workflow for the X-ray crystallographic analysis of D-Xylofuranose derivatives.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality crystals and accurate diffraction data. Below is a generalized protocol for the X-ray crystallography of a D-xylofuranose derivative.
Synthesis and Purification
The D-xylofuranose derivative of interest is first synthesized using appropriate chemical methods. Following synthesis, the compound is rigorously purified to remove any impurities that may hinder crystallization. Common purification techniques include column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). The purity of the compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. A common and effective method for small molecules is slow evaporation from a suitable solvent or a mixture of solvents.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble.
-
Procedure:
-
Dissolve the purified D-xylofuranose derivative in a minimal amount of the chosen solvent or solvent system in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial periodically for the formation of single crystals. This process can take from several days to weeks.
-
Another widely used technique is vapor diffusion, where a less volatile solvent in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound in a more volatile solvent.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The data collection strategy is designed to measure the intensities of a large number of unique reflections.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, direct methods are commonly used to solve the phase problem.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The final atomic coordinates are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
This comprehensive guide provides a foundation for researchers working with D-xylofuranose derivatives, enabling a deeper understanding of their structural characteristics and providing the necessary information to conduct further crystallographic studies. The comparative data and detailed protocols serve as a valuable resource for the rational design of novel compounds with desired properties and biological activities.
References
Furanose vs. Pyranose Nucleoside Analogs: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences that dictate the efficacy of nucleoside analogs is paramount. This guide provides a comprehensive comparison of the biological activities of furanose and pyranose nucleoside analogs, supported by experimental data and detailed methodologies, to inform the design and development of next-generation therapeutics.
The five-membered furanose ring is the cornerstone of natural nucleosides, forming the backbone of DNA and RNA. Consequently, the vast majority of clinically successful nucleoside analogs are furanose derivatives. However, the exploration of six-membered pyranose ring structures in nucleoside analogs presents a compelling, albeit less-traveled, avenue for therapeutic innovation. The fundamental difference in the sugar pucker and the spatial orientation of substituents between furanose and pyranose rings can profoundly impact their interaction with viral polymerases and cellular kinases, thereby influencing their biological activity and toxicity profiles.
Comparative Analysis of Antiviral and Anticancer Activity
While direct head-to-head comparative studies of furanose versus pyranose analogs of the same nucleobase are limited in the published literature, existing research provides valuable insights into their differential biological activities. Generally, furanose analogs have demonstrated broader and more potent antiviral and anticancer effects. This is largely attributed to their structural mimicry of natural nucleosides, allowing for efficient recognition and phosphorylation by cellular and viral enzymes to their active triphosphate forms. These triphosphates then act as competitive inhibitors or chain terminators of viral or cellular polymerases.
Conversely, the altered conformation of the pyranose ring can hinder its recognition by the enzymatic machinery responsible for activation and incorporation into nucleic acid chains. However, this structural deviation can also be advantageous, potentially leading to novel mechanisms of action or improved selectivity.
The following tables summarize the biological activities of representative furanose and pyranose nucleoside analogs. It is important to note that these are not direct comparisons of isomeric pairs but rather a compilation of data from various studies to illustrate the general activity profiles of each class.
Table 1: Antiviral Activity of Furanose and Pyranose Nucleoside Analogs
| Nucleoside Analog | Sugar Moiety | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Furanose Analogs | ||||||
| 2'-deoxy-2'-fluoro-arabinofuranosyl-adenine (Cl-F-ara-A) | Furanose | CEM | Human Lymphoblastoid | >50 (for growth inhibition) | Not Reported | Not Applicable |
| Pyranose Analogs | ||||||
| 1-(3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N⁴-benzoyl cytosine | Pyranose | Rotavirus | Caco-2 | More effective than AZT at lower concentrations | Not Reported | Not Reported |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of uninfected cells in vitro. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀.
Table 2: Anticancer Activity of Furanose and Pyranose Nucleoside Analogs
| Nucleoside Analog | Sugar Moiety | Cancer Cell Line | IC₅₀ (µM) |
| Furanose Analogs | |||
| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | Furanose | CEM (Human Lymphoblastoid) | 0.04 |
| 2-chloro-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)adenine | Furanose | CEM (Human Lymphoblastoid) | 2.0 |
| Pyranose Analogs | |||
| 1-(3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N⁴-benzoyl cytosine | Pyranose | Caco-2 (Human Colon Adenocarcinoma) | In the same range as AZT |
Mechanism of Action: A Tale of Two Rings
The primary mechanism of action for most furanose nucleoside analogs involves a three-step phosphorylation cascade to the active triphosphate form, which then inhibits viral or cellular polymerases.[1] The structural similarity of the furanose ring to the natural deoxyribose or ribose is crucial for this process.
Figure 1: General activation pathway for furanose nucleoside analogs.
For pyranose nucleoside analogs, the pathway to biological activity is less defined and likely more varied. Their altered sugar conformation may lead to poor substrate recognition by the kinases required for phosphorylation. However, this does not preclude biological activity. For instance, some pyranose analogs may exert their effects through allosteric inhibition of enzymes or by interacting with other cellular targets. The development of pyranosyl nucleoside analogs as antifungal agents, for example, highlights their potential to interact with different biological systems.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the nucleoside analog and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.
Protocol:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the test compound.
-
Infect the cell monolayers with the virus in the presence of different concentrations of the nucleoside analog.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% agarose (B213101) or methylcellulose (B11928114) to restrict virus spread.
-
Incubate the plates for 3-5 days until visible plaques (zones of cell death) are formed.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Protocol:
-
Seed host cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the nucleoside analog for a few hours.
-
Infect the cells with a virus that causes a visible cytopathic effect (e.g., cell rounding, detachment).
-
Incubate the plate for 2-5 days and visually inspect the cells for CPE under a microscope.
-
Alternatively, cell viability can be quantified using a dye such as neutral red or by the MTT assay.
-
The IC₅₀ is the concentration of the compound that inhibits the viral CPE by 50%.
Logical Framework for Drug Development
The decision to pursue either a furanose or a pyranose scaffold in nucleoside analog design depends on the therapeutic target and the desired mechanism of action.
Figure 2: Strategic considerations for furanose vs. pyranose analog design.
Conclusion
The landscape of nucleoside analog research is dominated by furanose-based compounds, a testament to their evolutionary-tuned fit into the machinery of life. Their structural resemblance to natural nucleosides underpins their broad success as antiviral and anticancer agents. However, the exploration of pyranose analogs, while challenging, holds the potential for discovering compounds with novel mechanisms of action, improved selectivity, and the ability to overcome resistance to existing furanose-based drugs. Future research, particularly direct comparative studies of furanose and pyranose isomers, is crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of these alternative sugar scaffolds.
References
The Efficacy of D-Xylofuranose, 1,2,3,5-tetraacetate as a Glycosyl Donor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates, including nucleoside analogues. This guide provides a comparative overview of D-Xylofuranose, 1,2,3,5-tetraacetate as a glycosyl donor relative to other commonly employed donors. Due to the limited availability of specific comparative experimental data for this compound in recent literature, this guide will focus on a broader comparison of glycosyl acetates against other major classes of glycosyl donors.
Executive Summary
This compound belongs to the class of glycosyl acetates, which are among the earliest developed glycosyl donors. While they are valued for their stability and ease of preparation, they are generally considered less reactive than many modern glycosyl donors. Their activation typically requires strong Lewis acids, and the stereochemical outcome can be variable. This guide will compare the characteristics of glycosyl acetates with other prevalent donors such as glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates, providing available experimental data to illustrate their relative performance in glycosylation reactions.
Comparative Analysis of Glycosyl Donors
The efficacy of a glycosyl donor is primarily assessed by its reactivity, stability, the yield of the glycosylation product, and the stereoselectivity of the reaction. Below is a qualitative and quantitative comparison of different classes of glycosyl donors.
Qualitative Comparison:
| Donor Class | Stability | Reactivity | Typical Promoters | Advantages | Disadvantages |
| Glycosyl Acetates | High | Low to Moderate | Strong Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) | Stable, easy to prepare and handle | Requires harsh activation conditions, stereoselectivity can be difficult to control |
| Glycosyl Halides | Moderate | Moderate to High | Heavy metal salts (e.g., AgOTf, Hg(CN)₂) | Good reactivity | Often require stoichiometric promoters, can be moisture-sensitive |
| Thioglycosides | High | Moderate | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Stable, tunable reactivity, suitable for block synthesis | Activation can be sluggish |
| Trichloroacetimidates | Moderate | High | Catalytic Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive, often require only catalytic promoters | Can be moisture-sensitive, preparation can be challenging |
Quantitative Comparison of Glycosyl Donors in Furanosylation Reactions:
The following table summarizes representative data from the literature for glycosylation reactions involving furanosyl donors from different classes. It is important to note that the reaction conditions are not identical and direct comparisons should be made with caution. The data for this compound is based on early reports in nucleoside synthesis, for which detailed modern analysis of stereoselectivity is not available.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio |
| Glycosyl Acetate (B1210297) (1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose) | Silylated Thymine | SnCl₄ | Acetonitrile | 93% | Not specified |
| Glycosyl Halide (2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl Bromide) | Methanol | Silver Triflate | Dichloromethane (B109758) | 85% | 1:10 |
| Thioglycoside (Ethyl 2,3,5-tri-O-benzyl-1-thio-β-D-ribofuranoside) | 6-Chloropurine | NIS/TfOH | Dichloromethane | 88% | 1:9 |
| Trichloroacetimidate (2,3,5-Tri-O-benzyl-α/β-D-ribofuranosyl trichloroacetimidate) | Silylated Uracil | TMSOTf | Dichloromethane | 95% | 1:15 |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation with a Per-O-Acetylated Furanose Donor (e.g., this compound):
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Reactants:
-
The glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) are dried under high vacuum for several hours before use.
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile) is freshly distilled or obtained from a solvent purification system.
-
All glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
The glycosyl donor and acceptor are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Acid-washed molecular sieves (4 Å) are added to the solution to scavenge any residual moisture.
-
The reaction mixture is stirred at room temperature for 30 minutes and then cooled to the desired temperature (typically ranging from -78 °C to 0 °C).
-
-
Glycosylation Reaction:
-
The Lewis acid promoter (e.g., TMSOTf, 0.1-1.2 equivalents) is added dropwise to the cooled, stirring reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the glycosyl donor.
-
The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates and the promoter.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a base, such as triethylamine (B128534) or pyridine.
-
The mixture is allowed to warm to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and filtered through a pad of celite to remove the molecular sieves.
-
The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
-
Visualizations
Caption: General mechanism of a Lewis acid-promoted glycosylation using a glycosyl acetate donor.
A Comparative Guide to the Anomers of D-Xylofuranose, 1,2,3,5-tetraacetate for Researchers
An in-depth analysis of the α and β anomers of D-Xylofuranose, 1,2,3,5-tetraacetate, providing key characterization data and experimental protocols to aid in their identification and utilization in scientific research and drug development.
This guide offers a comprehensive comparison of the α and β anomers of this compound, two important carbohydrate derivatives. Understanding the distinct physicochemical properties of these stereoisomers is crucial for their application in various research fields, including glycobiology and medicinal chemistry. This document provides a summary of their key characterization data, detailed experimental protocols for their analysis, and a workflow for their synthesis and characterization.
Physicochemical Properties: A Comparative Analysis
Table 1: Comparison of Physicochemical Properties of this compound Anomers
| Property | α-Anomer | β-Anomer |
| Molecular Formula | C₁₃H₁₈O₉ | C₁₃H₁₈O₉ |
| Molecular Weight | 318.28 g/mol | 318.28 g/mol |
| ¹H NMR (Anomeric Proton, H-1) | Expected downfield shift with a smaller J-coupling constant (J₁,₂) | Expected upfield shift with a larger J-coupling constant (J₁,₂) |
| ¹³C NMR (Anomeric Carbon, C-1) | Expected downfield shift | Expected upfield shift |
| Specific Optical Rotation ([α]D) | Expected to be more positive | Expected to be less positive or negative |
| Melting Point | Varies | Varies |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |
Experimental Protocols
Accurate characterization of the α and β anomers of this compound relies on standardized experimental procedures. The following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrate anomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified anomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-10 ppm.
-
-
Analysis: The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1) are key diagnostic signals. For furanoses, the J₁,₂ coupling constant is typically small for the α-anomer (cis-relationship between H-1 and H-2) and larger for the β-anomer (trans-relationship).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral width: 0-150 ppm.
-
-
Analysis: The chemical shift of the anomeric carbon (C-1) is a key indicator. The α-anomer generally exhibits a more downfield C-1 signal compared to the β-anomer.
Polarimetry (Optical Rotation)
Optical rotation measurement is essential for distinguishing between enantiomers and can be used to differentiate anomers which are diastereomers.
1. Sample Preparation:
-
Accurately weigh a specific amount of the anomer (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of chloroform) in a volumetric flask.
2. Measurement:
-
Instrument: A polarimeter with a sodium D-line lamp (589 nm).
-
Procedure:
-
Calibrate the instrument with the pure solvent.
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution.
-
Record the observed rotation (α).
-
3. Calculation of Specific Rotation:
-
The specific rotation [α]D is calculated using the formula: [α]D = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the anomers of this compound.
Caption: Workflow for the synthesis and characterization of D-Xylofuranose anomers.
This guide provides a foundational understanding of the key differences between the α and β anomers of this compound and the experimental approaches for their characterization. The provided protocols and workflow are intended to assist researchers in the accurate identification and utilization of these important carbohydrate derivatives in their scientific endeavors.
Safety Operating Guide
Safe Disposal of D-Xylofuranose, 1,2,3,5-tetraacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of D-Xylofuranose, 1,2,3,5-tetraacetate, ensuring compliance and minimizing risk.
Immediate Safety Considerations
Before handling this compound, it is imperative to be aware of its potential hazards. According to safety data sheets, this compound may cause skin and serious eye irritation, respiratory irritation, and is harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses and a face shield[1].
-
Body Protection: Protective clothing to prevent skin contact.
-
Respiratory Protection: Ensure adequate ventilation. For firefighting, a self-contained breathing apparatus may be necessary[1].
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service[1]. Adherence to all federal, state, and local regulations is mandatory[2].
-
Surplus and Non-Recyclable Material:
-
Contaminated Packaging:
-
Spill and Leak Cleanup:
Disposal and Safety Summary
For quick reference, the following table summarizes the key logistical and safety information for the disposal of this compound.
| Information Category | Guideline |
| Primary Disposal Method | Engage a licensed professional waste disposal service[1]. |
| Alternative Disposal | For certain scenarios, and where permissible by local regulations, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator[2]. |
| Contaminated Packaging | Treat as unused product and dispose of according to official regulations[1][3]. |
| Spill Containment | Sweep up spilled material, place in a closed container for disposal, and prevent entry into drains[1][2][4]. |
| Required PPE | Wear protective gloves, clothing, and eye/face protection[1]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling D-Xylofuranose, 1,2,3,5-tetraacetate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D-Xylofuranose, 1,2,3,5-tetraacetate (CAS Number: 42927-46-8). The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on hazard assessments indicating potential for skin, eye, and respiratory irritation, as well as harm if swallowed, the following personal protective equipment is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Use chemical safety glasses and a face shield that are approved under NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear protective gloves. Consult the glove manufacturer's specifications for compatibility. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Respiratory Mask | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1] |
Handling and Experimental Protocol
Adherence to this step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Put on a lab coat, followed by safety glasses and a face shield.[1]
-
Wear appropriate chemical-resistant gloves.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
If the compound is in solid form, handle it carefully to prevent it from becoming airborne.
-
If weighing the substance, do so in a ventilated enclosure.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[1]
-
Clean all equipment and the work area to remove any residual chemical.
5. Storage:
-
Store the compound in a tightly closed container in a dry, well-ventilated place.
-
Recommended storage temperatures can vary; some suppliers suggest room temperature, while others recommend 2-8°C.[1] For stock solutions, storage at -20°C for one month or -80°C for six months is advised.[3]
Emergency First Aid Procedures
In the event of exposure, follow these first aid measures and seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety.
-
Waste Collection:
-
Disposal Route:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not allow the product to enter drains.[1]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
